3-Hydroxy-5-oxohexanoyl-CoA
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
2D Structure
Properties
Molecular Formula |
C27H44N7O19P3S |
|---|---|
Molecular Weight |
895.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate |
InChI |
InChI=1S/C27H44N7O19P3S/c1-14(35)8-15(36)9-18(38)57-7-6-29-17(37)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-16-21(52-54(42,43)44)20(39)26(51-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,36,39-40H,4-11H2,1-3H3,(H,29,37)(H,30,41)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t15?,16-,20-,21-,22+,26-/m1/s1 |
InChI Key |
LTOOEXBCTAXFSU-SNIDVWGTSA-N |
Isomeric SMILES |
CC(=O)CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a specialized fatty acyl-CoA intermediate. While direct research on this molecule is limited, its structure strongly suggests a role in a modified fatty acid beta-oxidation pathway. This document extrapolates from established biochemical principles to delineate its putative metabolic context, enzymatic interactions, and potential physiological significance. Detailed experimental protocols for the analysis of similar acyl-CoA molecules are provided, offering a foundational methodology for researchers investigating this and other novel metabolic intermediates. All quantitative data is presented in structured tables, and logical and metabolic pathways are visualized using diagrams to facilitate a deeper understanding.
Introduction
This compound is an oxo- and hydroxy-fatty acyl-CoA.[1] Its structure, featuring a hydroxyl group at the third carbon (the β-carbon) and a ketone group at the fifth carbon, points towards its involvement in fatty acid metabolism. Specifically, it is hypothesized to be an intermediate in the beta-oxidation of a C6 fatty acid that has been modified with a ketone group. Understanding the metabolism of such modified fatty acids is crucial for elucidating novel metabolic pathways and their potential implications in health and disease. This guide serves as a foundational resource for researchers in metabolism, drug discovery, and diagnostics who are interested in the characterization and functional analysis of this and similar molecules.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | [1][2][3] |
| Molecular Weight | 895.7 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | [1] |
| Canonical SMILES | CC(=O)CC(C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O)O)O)O | PubChem |
| InChI Key | LTOOEXBCTAXFSU-SNIDVWGTSA-N | [2] |
Putative Metabolic Pathway: Modified Beta-Oxidation
Based on the principles of fatty acid metabolism, this compound is likely an intermediate in a modified beta-oxidation pathway of 5-oxohexanoyl-CoA. The standard beta-oxidation spiral involves four key enzymatic steps that are repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle.[4][5][6] The presence of the 5-oxo group suggests a modification to the standard hexanoyl-CoA substrate.
The proposed pathway is as follows:
-
Dehydrogenation: 5-Oxohexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons (C2 and C3) to form 5-oxo-trans-2-hexenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of this compound.[7]
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a ketone group, yielding 3,5-dioxohexanoyl-CoA.
-
Thiolysis: 3-Ketoacyl-CoA thiolase cleaves the C-C bond between the alpha and beta carbons, releasing acetyl-CoA and forming acetoacetyl-CoA.[8]
This putative pathway is depicted in the following diagram:
Key Enzymes and Their Properties
The enzymes involved in the proposed metabolic pathway are central to fatty acid metabolism. While specific kinetic data for these enzymes with 5-oxohexanoyl-CoA and its derivatives are not available, their general properties are well-characterized.
| Enzyme | EC Number | Function | Substrate Class | Product Class | Cofactor(s) |
| Acyl-CoA Dehydrogenase | 1.3.8.- | Introduces a trans-double bond between C2 and C3 of the fatty acyl-CoA. | Saturated Acyl-CoA | trans-2-Enoyl-CoA | FAD |
| Enoyl-CoA Hydratase | 4.2.1.17 | Hydrates the double bond of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA.[7][9][10] | trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA | H₂O |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidizes the 3-hydroxyl group of L-3-hydroxyacyl-CoA to a 3-keto group.[11][12][13] | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | NAD⁺ |
| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA.[8][14] | 3-Ketoacyl-CoA | Acyl-CoA (n-2) + Acetyl-CoA | Coenzyme A |
Experimental Protocols: Quantification of Acyl-CoAs by LC-MS/MS
The quantification of acyl-CoA species is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][3][15][16] The following protocol is a generalized method adaptable for the analysis of this compound from biological samples.
Sample Preparation (Tissue)
-
Homogenization: Rapidly homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile/isopropanol/water with internal standards).
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a mixed-mode or C18 SPE cartridge.
-
Load the supernatant.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion ([M+H]⁺) for this compound is m/z 896.17.
-
A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, yielding a fragment at m/z 428.037. Another characteristic neutral loss is 507 Da.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.
-
The following diagram illustrates the general workflow for acyl-CoA analysis:
Potential Significance and Future Directions
The presence and metabolism of modified fatty acids like 5-oxohexanoyl-CoA could have significant biological implications. The formation of such oxo-fatty acids may arise from oxidative stress or specific enzymatic reactions that are not yet fully characterized. Their subsequent metabolism through a modified beta-oxidation pathway could be a detoxification mechanism or part of a novel signaling cascade.
Future research should focus on:
-
Confirmation of the Putative Pathway: Utilizing stable isotope-labeled tracers and metabolomic analysis to confirm the existence and flux through the proposed modified beta-oxidation pathway in cellular or animal models.
-
Enzyme Characterization: Expressing and purifying the candidate acyl-CoA dehydrogenases, hydratases, and dehydrogenases to determine their kinetic parameters with 5-oxohexanoyl-CoA and its derivatives.
-
Biological Context: Investigating the conditions under which this compound is produced, such as in response to specific dietary inputs, oxidative stress, or in certain disease states.
-
Drug Development: The enzymes in this pathway could represent novel targets for therapeutic intervention in metabolic diseases where the accumulation of modified fatty acids may be pathogenic.
Conclusion
While this compound is not a widely studied metabolite, its chemical structure provides strong clues to its metabolic origins within a modified fatty acid beta-oxidation pathway. This technical guide has provided a putative metabolic framework, identified the key enzymes likely involved, and presented a detailed, adaptable protocol for its quantification. It is hoped that this resource will stimulate further research into this and other novel metabolic intermediates, ultimately contributing to a more complete understanding of cellular metabolism and its role in human health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Beta oxidation of hexanoyl-CoA to butanoyl-CoA [reactome.org]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Thiolase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-oxohexanoyl-Coenzyme A (CoA) is a modified fatty acyl-CoA molecule identified as a metabolite in biological systems, including mice and the bacterium Escherichia coli.[1][2] Its unique structure, featuring both a hydroxyl and a keto group on the hexanoyl chain, suggests its involvement in specialized metabolic pathways, potentially at the crossroads of fatty acid metabolism and ketone body metabolism. This technical guide provides a comprehensive overview of the current knowledge on 3-Hydroxy-5-oxohexanoyl-CoA, detailing its chemical structure, postulated functions, and relevant experimental data. This document is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and exploring new targets for drug development.
Chemical Structure and Properties
This compound is a derivative of coenzyme A, a crucial molecule in numerous metabolic reactions, where it acts as a carrier for acyl groups. The acyl group in this case is 3-hydroxy-5-oxohexanoic acid.
Molecular Details
The chemical structure of this compound consists of a Coenzyme A molecule linked via a thioester bond to a six-carbon chain (hexanoyl) that is modified with a hydroxyl group at the third carbon (C3) and a ketone group at the fifth carbon (C5).
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | [1][3] |
| Molecular Weight | 895.66 g/mol | [3][4] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | [1] |
| ChEBI ID | CHEBI:20052 | [2] |
| PubChem CID | 9543236 | [1] |
Spectral Data
Experimental spectral data is crucial for the identification and characterization of metabolites. The following mass spectrometry data for this compound has been reported:
| Mass Spectrometry Data | |
| Precursor m/z | 896.16981 |
| Precursor Type | [M+H]+ |
| Top 5 Peaks (m/z) | 389.17407, 428.03724, 896.16981, 508.00357, 136.06232 |
| Source | PubChem CID: 9543236[1] |
Postulated Function and Metabolic Significance
While the precise biological role of this compound is not yet fully elucidated, its structure provides clues to its potential functions. The presence of both hydroxyl and keto groups suggests it may be an intermediate in a metabolic pathway that involves both reduction/oxidation and hydration/dehydration steps, characteristic of fatty acid metabolism.
Role in Fatty Acid Metabolism
Standard fatty acid β-oxidation involves the sequential removal of two-carbon units from an acyl-CoA molecule. This process generates acetyl-CoA, NADH, and FADH2, and involves a cycle of oxidation, hydration, oxidation, and thiolysis. The structure of this compound, particularly the 3-hydroxy group, is reminiscent of an intermediate in this pathway (3-hydroxyacyl-CoA). However, the additional 5-oxo group suggests a deviation from the canonical β-oxidation spiral.
It is plausible that this compound is an intermediate in an alternative fatty acid degradation pathway or a specialized biosynthetic pathway. The 5-oxo group could be introduced by an dehydrogenase acting on a 3-hydroxy-5-hydroxyhexanoyl-CoA precursor or a related intermediate.
Link to Ketone Body Metabolism
Ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, are produced from acetyl-CoA, primarily in the liver, during periods of fasting or low carbohydrate intake. The structure of this compound shares features with ketone body precursors. The acetoacetyl group (CH3-CO-CH2-CO-) is a key component of ketone body synthesis. It is conceivable that this compound could be involved in either the synthesis or degradation of ketone bodies, or in pathways that utilize ketone bodies for energy.
Potential Biosynthetic and Degradation Pathways
Based on known biochemical reactions, we can propose hypothetical pathways for the synthesis and degradation of this compound. These pathways provide a framework for future experimental validation.
Proposed Biosynthesis Pathway
The synthesis of this compound could potentially start from hexanoyl-CoA, an intermediate in fatty acid metabolism.
Caption: Proposed biosynthetic pathway of this compound.
In this hypothetical pathway, hexanoyl-CoA is first hydrated to form 3-hydroxyhexanoyl-CoA, a reaction catalyzed by an enoyl-CoA hydratase. Subsequently, a dehydrogenase would act on the C5 position to introduce the ketone group. The identification of the specific dehydrogenase responsible for this step is a key area for future research.
Proposed Degradation Pathway
The degradation of this compound would likely involve the reduction of the 5-keto group and subsequent cleavage of the carbon chain.
Caption: Proposed degradation pathway of this compound.
In this proposed degradation, a reductase would first convert the 5-oxo group to a hydroxyl group, forming 3,5-dihydroxyhexanoyl-CoA. A thiolase could then cleave this intermediate, potentially yielding acetyl-CoA and a four-carbon acyl-CoA fragment.
Experimental Protocols for Investigation
To further elucidate the structure and function of this compound, a combination of analytical chemistry and biochemical techniques is required.
Isolation and Purification
Objective: To isolate this compound from biological samples (e.g., mouse liver, E. coli cell culture).
Methodology:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer to extract metabolites.
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to enrich for acyl-CoA compounds.
-
High-Performance Liquid Chromatography (HPLC): Employ a C18 reversed-phase HPLC column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) to separate this compound from other metabolites.
-
Fraction Collection: Collect fractions based on UV absorbance at 260 nm (characteristic of the adenine (B156593) moiety of CoA).
-
Purity Assessment: Analyze the collected fractions by mass spectrometry to confirm the presence and purity of the target molecule.
Structural Elucidation
Objective: To confirm the chemical structure of the isolated compound.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecule to confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain structural information from the fragmentation pattern. Key fragments would correspond to the loss of the CoA moiety and specific cleavages within the hexanoyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of purified material, 1H and 13C NMR can provide definitive structural information, including the positions of the hydroxyl and keto groups.
Enzyme Assays
Objective: To identify enzymes that synthesize or degrade this compound.
Methodology:
-
Candidate Enzyme Selection: Based on the proposed pathways, select candidate enzymes (e.g., enoyl-CoA hydratases, dehydrogenases, reductases, thiolases) from the organism of interest.
-
Recombinant Protein Expression and Purification: Clone and express the candidate enzymes in a suitable host (e.g., E. coli) and purify the recombinant proteins.
-
In Vitro Enzyme Assays:
-
Synthesis: Incubate the purified enzyme with potential precursors (e.g., 3-hydroxyhexanoyl-CoA and an oxidizing agent like NAD+) and monitor the formation of this compound using HPLC-MS.
-
Degradation: Incubate the purified enzyme with this compound and a reducing agent (e.g., NADH) or other co-factors and monitor the disappearance of the substrate and the appearance of products by HPLC-MS.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the identified enzymes to understand their efficiency.
Logical Workflow for Research and Development
The investigation of this compound can be structured as a logical workflow from initial discovery to potential therapeutic application.
Caption: A logical workflow for the investigation of this compound.
Conclusion and Future Directions
This compound represents an intriguing metabolite with the potential to unveil novel aspects of cellular metabolism. The current body of knowledge is limited, and significant research is required to fully understand its biological significance. Future research should focus on:
-
Definitive identification of the metabolic pathway(s) in which this compound participates.
-
Isolation and characterization of the specific enzymes responsible for its synthesis and degradation.
-
Quantification of its cellular and tissue concentrations under different physiological and pathological conditions.
-
Investigation of its potential role in metabolic diseases , such as diabetes, obesity, and inborn errors of metabolism.
The detailed experimental protocols and hypothetical frameworks presented in this guide provide a solid foundation for researchers to embark on the exciting journey of unraveling the mysteries of this compound. A deeper understanding of this molecule could open new avenues for therapeutic intervention in a variety of human diseases.
References
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-oxohexanoyl-Coenzyme A (CoA) is a modified fatty acyl-CoA molecule that has been identified as a metabolite in organisms such as mice and Escherichia coli.[1] Its structure, featuring both a hydroxyl and a ketone group on the hexanoyl chain, suggests its involvement in fatty acid metabolism, potentially as an intermediate in specialized biosynthetic or catabolic pathways. This document provides a comprehensive overview of the known chemical properties of 3-Hydroxy-5-oxohexanoyl-CoA, including its physicochemical characteristics, a proposed metabolic pathway, and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, enzyme kinetics, and the discovery of novel therapeutic agents.
Physicochemical Properties
This compound is a complex molecule comprising a C6 fatty acid derivative linked to a Coenzyme A moiety. The presence of multiple functional groups, including a thioester, a secondary alcohol, a ketone, and the intricate Coenzyme A structure, dictates its chemical behavior and biological activity.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | [1][2] |
| Molar Mass | 895.66 g/mol | [2] |
| Monoisotopic Mass | 895.16255 Da | [1] |
| XLogP3 (Computed) | -6.7 | [1] |
| Polar Surface Area (Computed) | 426 Ų | [1] |
| CAS Number | 1245946-52-4 | [2] |
Metabolic Context and Proposed Pathway
While the precise metabolic fate of this compound is not yet fully elucidated in the scientific literature, its structure strongly suggests its participation in fatty acid metabolism. It is classified as a hydroxy fatty acyl-CoA and an oxo-fatty acyl-CoA.[1] Based on known enzymatic reactions in fatty acid beta-oxidation and related pathways, a plausible metabolic route for its formation and degradation can be proposed.
Proposed Metabolic Pathway
This compound is likely an intermediate in a modified beta-oxidation or a related biosynthetic pathway. The core of this proposed pathway involves the action of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in fatty acid metabolism.
In this proposed pathway, Hexanoyl-CoA undergoes oxidation to form 3-Oxohexanoyl-CoA. A subsequent, yet to be identified, enzymatic step involving hydration and oxidation could introduce the 5-oxo group, yielding this compound. This intermediate could then be acted upon by 3-hydroxyacyl-CoA dehydrogenase, which would oxidize the hydroxyl group at the 3-position to a ketone, leading to further breakdown or utilization in other metabolic pathways.
Experimental Protocols
The following sections provide detailed methodologies for the chemo-enzymatic synthesis and LC-MS/MS-based analysis of this compound. These protocols are based on established methods for similar acyl-CoA molecules and can be adapted by researchers for their specific experimental needs.
Chemo-Enzymatic Synthesis of this compound
This protocol outlines a general approach for the synthesis of this compound from its corresponding free fatty acid, 3-hydroxy-5-oxohexanoic acid.
Materials:
-
3-hydroxy-5-oxohexanoic acid
-
Coenzyme A (free acid)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile
-
Formic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 3-hydroxy-5-oxohexanoic acid, Coenzyme A (in slight molar excess), ATP, and MgCl2 in Tris-HCl buffer containing DTT.
-
Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove salts and unreacted starting materials.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
-
Solvent Evaporation and Storage: Evaporate the solvent from the eluate under a stream of nitrogen and store the purified product at -80°C.
References
An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-oxohexanoyl-Coenzyme A (CoA) is an intriguing, yet not extensively characterized, metabolite. Its chemical structure, featuring both a hydroxyl and an oxo functional group on the hexanoyl-CoA backbone, suggests its participation in specialized metabolic pathways, likely intersecting with fatty acid and ketone body metabolism. This technical guide synthesizes the current understanding of 3-Hydroxy-5-oxohexanoyl-CoA, providing insights into its potential metabolic roles, the enzymes likely involved in its transformation, and detailed experimental protocols for its study. The presented information is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and developing new therapeutic strategies.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism, participating in a vast array of biochemical reactions. While the roles of common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-established, a multitude of other, less abundant, acyl-CoA species exist, often with specialized functions. This compound is one such molecule, identified as a metabolite in mice and Escherichia coli.[1][2] Its structure deviates from the typical intermediates of fatty acid β-oxidation, pointing towards the existence of alternative or modified metabolic routes. Understanding the biogenesis and fate of this molecule could unveil novel enzymatic activities and regulatory mechanisms within cellular metabolism.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C27H44N7O19P3S | [1][2] |
| Average Mass | 895.661 Da | [1] |
| Monoisotopic Mass | 895.16255 Da | [1] |
| ChEBI ID | CHEBI:20052 | [1] |
| PubChem CID | 9543236 | [2] |
Proposed Metabolic Pathways
While a definitive metabolic pathway for this compound has not been explicitly elucidated in the literature, its structure allows for the formulation of plausible hypotheses based on known enzymatic reactions. The presence of both a 3-hydroxy and a 5-oxo group suggests a departure from the canonical β-oxidation spiral.
Potential Biosynthesis Pathways
The formation of this compound could occur through several routes:
-
From β-oxidation of a longer-chain 5-hydroxy fatty acid: A longer fatty acid containing a hydroxyl group at an odd-numbered carbon (C5) could undergo rounds of β-oxidation. Subsequent oxidation of the 5-hydroxyl group to a ketone by a dehydrogenase would yield the 5-oxo moiety.
-
Via hydration of a doubly unsaturated precursor: A hexadienoyl-CoA intermediate could be hydrated by an enoyl-CoA hydratase at the 2,3-position, followed by another hydration or oxidation event at the 4,5-position.
-
Through the condensation of smaller acyl-CoA units: A reaction analogous to the formation of HMG-CoA, involving the condensation of acetoacetyl-CoA and acetyl-CoA, could potentially be catalyzed by a novel synthase.
The diagram below illustrates a hypothetical biosynthetic pathway starting from a modified fatty acid.
Potential Catabolic Pathways
The breakdown of this compound would likely involve the action of dehydrogenases and thiolases.
-
Action of 3-Hydroxyacyl-CoA Dehydrogenase: A 3-hydroxyacyl-CoA dehydrogenase could oxidize the 3-hydroxyl group to a ketone, forming 3,5-dioxohexanoyl-CoA.
-
Thiolytic Cleavage: A thiolase could then cleave the resulting β-ketoacyl-CoA, yielding acetyl-CoA and acetoacetyl-CoA. The latter is a key ketone body and can be further metabolized.
The diagram below outlines a plausible catabolic pathway.
Key Enzymes
Based on the proposed pathways, the following enzyme families are of high interest for the study of this compound metabolism:
-
Enoyl-CoA Hydratases: These enzymes catalyze the hydration of α,β-unsaturated acyl-CoAs. A specific hydratase may be involved in the formation of the 3-hydroxy group from an unsaturated precursor.
-
3-Hydroxyacyl-CoA Dehydrogenases (HADHs): This family of enzymes catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a key step in β-oxidation. A HAD H is likely responsible for the conversion of the 3-hydroxy group in the catabolic pathway.
-
β-Ketothiolases: These enzymes catalyze the thiolytic cleavage of 3-ketoacyl-CoAs, releasing acetyl-CoA. A thiolase would be crucial for the final step of the proposed catabolic pathway.
-
Novel Dehydrogenases and Synthases: The formation of the 5-oxo group may require a dehydrogenase with specificity for a hydroxyl group at the C5 position. Similarly, the biosynthesis could involve a novel condensing enzyme.
Quantitative Data
As of the current literature survey, no specific quantitative data, such as enzyme kinetic parameters (Km, Vmax) for enzymes acting on this compound or its cellular concentrations, have been reported. The table below presents typical ranges for related acyl-CoA species and analytical detection limits, which can serve as a benchmark for future studies.
| Parameter | Typical Value/Range | Method |
| Cellular Acyl-CoA Concentration | Low nM to µM | LC-MS/MS |
| Km of 3-Hydroxyacyl-CoA Dehydrogenases | 1 - 100 µM | Spectrophotometric Assay |
| Limit of Detection (LOD) for Acyl-CoAs | 1 - 10 fmol | LC-MS/MS |
| Limit of Quantification (LOQ) for Acyl-CoAs | 5 - 50 fmol | LC-MS/MS |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for similar acyl-CoA thioesters.
Chemical Synthesis of this compound
The synthesis can be achieved through the activation of 3-hydroxy-5-oxohexanoic acid and subsequent reaction with Coenzyme A.
Workflow Diagram:
Protocol:
-
Activation of 3-hydroxy-5-oxohexanoic acid:
-
Dissolve 3-hydroxy-5-oxohexanoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add an activating agent such as N,N'-Carbonyldiimidazole (CDI) or form a mixed anhydride (B1165640) using ethyl chloroformate and a tertiary amine base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1-2 hours to form the activated intermediate.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (trilithium or free acid form) in an aqueous buffer (e.g., sodium bicarbonate, pH 7.5-8.0).
-
Slowly add the solution of the activated acid intermediate to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base solution as needed.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Acidify the reaction mixture to quench the reaction and precipitate excess starting materials.
-
Centrifuge the mixture and filter the supernatant.
-
Purify the crude this compound from the supernatant using reversed-phase HPLC (e.g., on a C18 column).
-
Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) for elution.
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect the fractions containing the desired product, lyophilize, and store at -80°C.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Protocol:
-
Sample Preparation (from cells or tissues):
-
Homogenize the biological sample in a cold extraction buffer (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and phosphate (B84403) buffer).
-
Centrifuge to pellet proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified by solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Elute the acyl-CoAs from the SPE cartridge with an organic solvent, evaporate to dryness, and reconstitute in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a weak acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 896.16).
-
Product Ion (Q3): A characteristic fragment ion, typically corresponding to the CoA moiety after collision-induced dissociation (e.g., m/z 428.04 or 303.05).
-
-
-
Quantification: Generate a standard curve using synthesized and purified this compound of known concentrations.
-
Enzymatic Assay
The activity of enzymes that potentially metabolize this compound, such as a 3-hydroxyacyl-CoA dehydrogenase, can be monitored spectrophotometrically.
Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add NAD+ to a final concentration of 1-2 mM.
-
Add the purified enzyme preparation.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding this compound as the substrate to a final concentration in the expected Km range.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
-
Kinetic Analysis:
-
Vary the concentration of this compound to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme.
-
Conclusion
This compound represents a fascinating molecular puzzle at the crossroads of fatty acid and ketone body metabolism. While its precise metabolic roles are yet to be fully uncovered, the structural information and the established methodologies for studying related acyl-CoA thioesters provide a solid foundation for future research. The experimental protocols detailed in this guide offer a practical starting point for the synthesis, detection, and functional characterization of this unique metabolite. Elucidating the pathways involving this compound will undoubtedly contribute to a deeper understanding of metabolic flexibility and may reveal novel targets for therapeutic intervention in metabolic diseases.
References
The Enigmatic Metabolite: A Technical Guide to the Natural Occurrence of 3-Hydroxy-5-oxohexanoyl-CoA
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3-Hydroxy-5-oxohexanoyl-CoA. Despite its confirmed presence in a range of biological systems, this molecule remains a largely uncharacterized component of the metabolome. This document consolidates the available data, outlines potential experimental approaches for its study, and highlights key areas for future research.
Natural Occurrence and Detection
This compound has been identified in a variety of organisms, from bacteria to mammals, indicating a potentially conserved, yet poorly understood, biological role. Its detection has been noted in several metabolomics studies, although detailed functional or quantitative analyses are currently lacking in the scientific literature.
Table 1: Documented Natural Occurrence of this compound
| Species | Tissue/Cell Type | Study Context | Analysis Type | Citation |
| Escherichia coli (strain K12, MG1655) | Whole Cell | Metabolome analysis | Not Specified | [1] |
| Mus musculus (Mouse) | Not Specified | General metabolite screening | Not Specified | |
| Edible Grass | Leaf and Roots | Multi-omics analysis of adaptive evolution | LC-MS | [2] |
| Homo sapiens (Human) | Lung (H1299 Cell Line) | 13C-labeled cell study for cancer research | LC-MS | [2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of analytical methods for its detection and quantification.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | [1] |
| Monoisotopic Mass | 895.16255437 Da | [1] |
| PubChem CID | 9543236 | [1] |
| ChEBI ID | CHEBI:20052 |
Hypothetical Metabolic Pathway
The precise metabolic pathway leading to the synthesis and degradation of this compound has not been elucidated. However, based on its chemical structure, a plausible route involves the metabolism of fatty acids or related compounds. One hypothetical pathway is the reduction of a diketo-acyl-CoA precursor. The following diagram illustrates a potential, yet unconfirmed, metabolic relationship.
Caption: A hypothetical pathway for the formation of this compound.
Experimental Protocols for Investigation
While specific, validated protocols for this compound are not available, established methods for the analysis of other acyl-CoA molecules can be adapted for its study.
Extraction of Acyl-CoAs from Biological Samples
A general protocol for the extraction of short- and long-chain acyl-CoAs from tissues or cells typically involves the following steps:
-
Homogenization: The biological sample is homogenized in a cold solution, often an acidic solvent mixture (e.g., perchloric acid or an acetonitrile (B52724)/methanol/water mixture), to quench enzymatic activity and precipitate proteins.
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant, containing the acyl-CoAs, is subjected to solid-phase extraction for purification and concentration. A C18 or a specific nucleotide-trapping cartridge can be used for this purpose.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluate is dried down and reconstituted in a solvent compatible with the subsequent analytical method.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of acyl-CoAs. A generalized workflow is as follows:
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of an aqueous mobile phase (often containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic mobile phase (such as acetonitrile or methanol).
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be its [M+H]+ adduct (m/z 896.17). Product ions would need to be determined experimentally by infusion of a standard or from a high-resolution fragmentation spectrum. A common product ion for acyl-CoAs corresponds to the Coenzyme A moiety.
-
Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard.
Table 3: Potential MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 896.17 | To be determined | Fragmentation of the parent molecule. |
| 896.17 | ~507.1 | A common fragment corresponding to the phosphopantetheine moiety of Coenzyme A, though this can vary. |
Note: These transitions are predictive and require experimental validation.
Mandatory Visualizations
Experimental Workflow for Acyl-CoA Analysis
The following diagram outlines a typical workflow for the analysis of acyl-CoAs from biological samples.
Caption: A generalized workflow for the extraction and analysis of acyl-CoAs.
Gaps in Knowledge and Future Directions
The study of this compound is still in its infancy. Several key areas require further investigation to understand its biological significance:
-
Metabolic Pathway Elucidation: The enzymes responsible for the synthesis and degradation of this compound need to be identified. This could be achieved through a combination of bioinformatics, proteomics, and biochemical assays.
-
Functional Role: The biological function of this molecule is unknown. Is it an intermediate in a novel metabolic pathway, a signaling molecule, or a byproduct of another reaction?
-
Quantitative Analysis: The development of a robust and validated quantitative assay is essential to determine its concentration in different tissues and under various physiological and pathological conditions.
-
Chemical Synthesis: The chemical synthesis of an analytical standard of this compound is a prerequisite for its accurate quantification and for conducting functional studies.
References
The Enigmatic Nature of 3-Hydroxy-5-oxohexanoyl-CoA: An Uncharted Territory in Enzymology
Despite its documented presence as a metabolite in organisms such as Mus musculus and Escherichia coli, a comprehensive search of the scientific literature reveals a notable absence of characterized enzymes that directly interact with 3-Hydroxy-5-oxohexanoyl-CoA.[1][2] This technical guide explores the current state of knowledge, or lack thereof, regarding the enzymatic partners of this intriguing molecule and ventures into related metabolic pathways to provide context and potential avenues for future research.
While specific enzymes that utilize this compound as a substrate remain elusive, its chemical structure—a hydroxy fatty acyl-CoA with a ketone group—suggests potential involvement in fatty acid metabolism.[1][2] This field is rich with enzymes that catalyze reactions on structurally similar molecules.
Potential Enzymatic Players: A Landscape of Related Activities
Based on the functional groups present in this compound, several enzyme families are prime candidates for its metabolic transformation. These include:
-
3-Hydroxyacyl-CoA Dehydrogenases (HADs): These enzymes are central to the beta-oxidation of fatty acids, where they catalyze the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. The substrate specificity of HADs varies, with different isoforms exhibiting preferences for short-, medium-, or long-chain fatty acyl-CoAs. While no HAD has been shown to act on this compound, it is conceivable that a yet-unidentified or a promiscuous HAD could recognize this molecule.
-
Enoyl-CoA Hydratases: These enzymes catalyze the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA, another key step in beta-oxidation. Although this reaction is the reverse of what would be required to form this compound from an unsaturated precursor, the substrate-binding pockets of these enzymes are adapted to accommodate hydroxyacyl-CoA structures.
-
Ketoacyl-CoA Thiolases: These enzymes catalyze the final step of beta-oxidation, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The presence of a keto group in this compound makes it a potential, albeit atypical, substrate for thiolase activity.
Hypothetical Metabolic Roles and Pathways
Given the lack of direct evidence, the metabolic fate of this compound can only be hypothesized.
A Potential, Non-Canonical Beta-Oxidation Intermediate:
One possibility is that this compound is an intermediate in a non-canonical beta-oxidation pathway, perhaps for the degradation of a specific type of branched-chain or modified fatty acid. The additional keto group at the 5-position would likely require specialized enzymatic machinery for its processing.
A hypothetical pathway could involve the following steps:
Caption: A simplified logical diagram illustrating the unknown metabolic fate of this compound.
Involvement in Xenobiotic Metabolism:
The presence of this compound in E. coli could suggest a role in the degradation of xenobiotic compounds.[1] Bacteria possess a vast and adaptable enzymatic repertoire for breaking down foreign chemical structures, and this molecule could be a transient intermediate in such a pathway.
The Research Gap and Future Directions
The current void in our understanding of enzymes interacting with this compound presents a clear research opportunity. The following experimental approaches could shed light on this topic:
-
Metabolomic Profiling: Advanced mass spectrometry-based metabolomics could be employed to identify conditions under which this compound accumulates in E. coli or mammalian cells. This could provide clues about its metabolic origin and the pathways in which it participates.
-
Enzyme Screening: A systematic screening of candidate enzymes from the HAD, enoyl-CoA hydratase, and thiolase families against this compound as a substrate could identify potential interacting partners.
-
Genetic Knockout Studies: In organisms where this metabolite is found, creating knockout strains for genes encoding candidate enzymes and observing the effect on this compound levels could establish a functional link.
Experimental Workflow for Enzyme Identification:
Caption: A logical workflow for the identification and characterization of enzymes interacting with this compound.
Conclusion
References
An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA for Researchers, Scientists, and Drug Development Professionals
Preliminary Research Report
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a key intermediate in microbial metabolic pathways. This document collates available biochemical data, outlines detailed experimental protocols for its study, and presents its hypothesized role in cellular metabolism, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs). Due to the limited direct research on this specific molecule, this guide synthesizes information from closely related compounds and enzymatic reactions to provide a robust foundational resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and relevant metabolic pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is a hydroxy and oxo fatty acyl-CoA derivative of 3-hydroxy-5-oxohexanoic acid.[1] While specific research on this molecule is sparse, its structural features suggest a role as an intermediate in fatty acid metabolism and related biosynthetic pathways. It has been identified as a metabolite in Mus musculus (mouse) and Escherichia coli, indicating its presence in both eukaryotic and prokaryotic systems. This guide aims to provide a detailed technical resource by compiling existing data and proposing experimental methodologies for the further investigation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and database entries.
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | PubChem |
| Average Mass | 895.661 Da | ChEBI[1] |
| Monoisotopic Mass | 895.16255 Da | ChEBI[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | PubChem |
Hypothesized Metabolic Pathway: Polyhydroxyalkanoate (PHA) Synthesis
Based on its structure and known microbial metabolic pathways, this compound is hypothesized to be an intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), specifically the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. This pathway is particularly relevant in bacteria such as Cupriavidus necator and recombinant E. coli.
The proposed pathway begins with the central metabolite acetyl-CoA and proceeds through a series of condensation and reduction reactions.
Quantitative Data (Inferred)
Table 2: Inferred Kinetic Parameters for Enzymes in the Hypothesized Pathway
| Enzyme | Substrate (Analogous) | Km (µM) | Vmax or kcat | Organism |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA | ~5-20 | Not reported | Pig heart |
| Enoyl-CoA Hydratase | 2-Hexenoyl-CoA | 41 | 1,200 s⁻¹ (kcat) | Ralstonia eutropha[2] |
| 3-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA | Not reported | Not reported | Thermus thermophilus |
Note: The data presented in this table is for analogous substrates and should be used as a preliminary guide for experimental design.
Experimental Protocols
The following protocols are proposed for the synthesis, purification, and analysis of this compound, based on established methods for similar acyl-CoA esters.
Enzymatic Synthesis of this compound
This protocol describes a potential enzymatic synthesis route starting from the more readily available precursor, 3-oxohexanoyl-CoA.
Materials:
-
3-Oxohexanoyl-CoA
-
Enoyl-CoA hydratase (e.g., from Ralstonia eutropha)
-
100 mM Tris-HCl buffer, pH 7.8
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8) and 25 µM 3-oxohexanoyl-CoA.
-
Initiate the reaction by adding a purified preparation of enoyl-CoA hydratase.
-
Monitor the hydration of the enoyl-CoA intermediate by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA intermediate that would be in equilibrium.
-
Once the reaction reaches completion (no further change in absorbance), the product, this compound, can be purified.
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the purification of this compound from a reaction mixture using reversed-phase HPLC.
Materials:
-
Crude this compound solution
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 25 mM KH2PO4, pH 5.3
-
Mobile Phase B: Acetonitrile (B52724)
-
UV detector
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the crude sample onto the column.
-
Elute the compound using a linear gradient of acetonitrile (e.g., 5% to 60% B over 30 minutes).
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Collect the fraction corresponding to the peak of this compound.
-
Lyophilize the collected fraction to obtain the purified product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific detection and quantification of this compound in biological samples.
Sample Preparation:
-
Homogenize the tissue or cell sample in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 UPLC column with a binary solvent system (e.g., Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water; Solvent B: 15 mM ammonium hydroxide in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Parent Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound is approximately 896.17.
-
Daughter Ions (Q3): Common fragment ions for CoA esters include those resulting from the fragmentation of the phosphopantetheine moiety (e.g., m/z 428.037 and a fragment corresponding to the loss of the acyl group).
-
Conclusion and Future Directions
This technical guide provides a foundational understanding of this compound, a molecule of interest in microbial metabolism. While direct experimental data remains limited, the information compiled herein on its physicochemical properties, a hypothesized metabolic role in PHA synthesis, and detailed, adaptable experimental protocols, offers a valuable starting point for researchers. Future research should focus on the definitive identification and quantification of this compound in various biological systems, the purification and kinetic characterization of the enzymes involved in its metabolism, and the elucidation of its precise role in cellular physiology and its potential as a target for drug development. The proposed protocols provide a clear roadmap for initiating these critical investigations.
References
An In-depth Technical Guide on 3-Hydroxy-5-oxohexanoyl-CoA: Synonyms, Nomenclature, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a specialized fatty acyl-CoA molecule. The document details its nomenclature and synonyms, explores its putative role in metabolic pathways, and offers adapted experimental protocols for its study. This guide is intended for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Nomenclature and Synonyms
This compound is a complex molecule at the crossroads of fatty acid and ketone body metabolism. A clear understanding of its nomenclature is essential for its study.
Table 1: Synonyms and Identifiers for this compound
| Category | Name/Identifier | Source |
| Systematic Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | PubChem[1] |
| Common Name | This compound | ChEBI[2] |
| Depositor-Supplied Synonyms | 3-hydroxy-5-oxohexanoyl-coenzyme A | PubChem[1] |
| 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-4-{[3-({2-[(3-hydroxy-5-oxohexanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate} | PubChem | |
| adenosine 3'-phosphoric acid 5'-[diphosphoric acid P(2)-[2,2-dimethyl-3-hydroxy-3-[[2-[[2-(3-hydroxy-5-oxohexanoylthio)ethyl]aminocarbonyl]ethyl]aminocarbonyl]propyl]] ester | PubChem | |
| Database Identifiers | ChEBI ID: CHEBI:20052 | ChEBI[2] |
| PubChem CID: 9543236 | PubChem[1] | |
| CAS Number: 1245946-52-4 | ChemBK[3] |
Below is a diagram illustrating the relationship between the core molecule and its related chemical entities.
Putative Metabolic Pathways
While specific pathways involving this compound are not extensively documented, its structure suggests involvement in fatty acid β-oxidation and ketogenesis, particularly under conditions of metabolic stress or in the metabolism of unusual fatty acids.
Standard β-oxidation of even-chain fatty acids yields acetyl-CoA. However, the oxidation of odd-chain or modified fatty acids can produce alternative intermediates. This compound could potentially be an intermediate in the breakdown of a C6 dicarboxylic acid or a related substrate. The pathway would likely involve the canonical enzymes of β-oxidation.
The four core reactions of mitochondrial β-oxidation are:
-
Dehydrogenation by acyl-CoA dehydrogenase, creating a trans-Δ²-enoyl-CoA.
-
Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.[4][5]
-
Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, yielding a 3-ketoacyl-CoA.[5]
-
Thiolytic cleavage by β-ketothiolase, which releases acetyl-CoA and a shortened acyl-CoA.[4]
The presence of a keto group at the 5-position suggests that the precursor molecule may have undergone partial oxidation prior to or during the β-oxidation spiral.
The liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from acetyl-CoA, particularly during periods of fasting, prolonged exercise, or on a low-carbohydrate diet.[6] The structural similarity of this compound to intermediates in ketogenesis, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), suggests a potential role as a substrate or product in a related pathway.
The key enzymes in ketogenesis are:
-
Thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[7]
-
HMG-CoA synthase: Adds another acetyl-CoA to acetoacetyl-CoA to form HMG-CoA.[7]
-
HMG-CoA lyase: Cleaves HMG-CoA to acetoacetate (B1235776) and acetyl-CoA.[7]
It is conceivable that under certain metabolic conditions, acetoacetyl-CoA could condense with a molecule other than acetyl-CoA, or that a derivative of hexanoyl-CoA could enter a pathway that mirrors ketogenesis.
Experimental Protocols
This protocol is adapted from methods for extracting short-chain acyl-CoAs from liver tissue.[8]
-
Tissue Homogenization:
-
Rapidly freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in 10 volumes of ice-cold 6% (w/v) perchloric acid.
-
-
Solid-Phase Extraction (SPE):
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Apply the supernatant to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge sequentially with acidic water (pH 3.0), petroleum ether, and chloroform (B151607) to remove interfering substances.
-
Elute the acyl-CoA esters with a solution of 65% ethanol (B145695) containing 0.1 M ammonium (B1175870) acetate (B1210297).
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer for HPLC or LC-MS/MS analysis.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA esters.
Table 2: Adapted LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value/Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 2% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (predicted m/z 896.2) |
| Product Ion (Q3) | Specific fragment ions (to be determined by infusion of a standard) |
| Collision Energy | Optimized for the specific transition |
Note: The exact m/z values for the precursor and product ions would need to be determined empirically using a synthesized standard of this compound.
Conclusion
This compound is a metabolite whose specific biological role is yet to be fully elucidated. Its nomenclature is well-defined in chemical databases. Based on its structure, it is hypothesized to be an intermediate in a modified fatty acid β-oxidation pathway or to have a role in pathways related to ketogenesis. Further research, including the synthesis of a pure standard, metabolic flux analysis, and the characterization of enzymes that may interact with this molecule, is required to fully understand its physiological significance. The adapted experimental protocols provided in this guide offer a starting point for researchers aiming to investigate this intriguing molecule.
References
- 1. This compound | C27H44N7O19P3S | CID 9543236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEBI:20052 [ebi.ac.uk]
- 3. This compound [chembk.com]
- 4. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Role of Hepatic Ketogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of 3-Hydroxy-5-oxohexanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is an intermediate metabolite in various biochemical pathways, including those involved in fatty acid metabolism. Accurate and sensitive detection of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism, identifying biomarkers of disease, and in the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
I. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of acyl-CoA species due to its high sensitivity, specificity, and throughput.[1] This method allows for the precise quantification of this compound in complex biological matrices.
Quantitative Data Summary
The following table summarizes the expected performance of the described LC-MS/MS method for the analysis of this compound. These values are based on typical performance for similar short- to medium-chain acyl-CoAs.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantitation (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocol: LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of this compound from biological samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is employed to remove interfering substances such as salts, proteins, and phospholipids (B1166683) from the sample matrix, thereby improving the sensitivity and longevity of the analytical column and mass spectrometer.
-
Procedure:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elute the this compound and other acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Rationale for Predicted MRM Transitions: The fragmentation of acyl-CoAs in positive ion mode is well-characterized. A common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and the formation of a characteristic daughter ion at m/z 428.
-
Predicted MRM Transitions for this compound (Molecular Weight: 895.66 g/mol ):
-
Parent Ion (Q1): 896.7 m/z ([M+H]⁺)
-
Daughter Ion 1 (Q3): 389.7 m/z ([M+H-507]⁺)
-
Daughter Ion 2 (Q3): 428.1 m/z (Adenosine diphosphate (B83284) fragment)
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific transitions of this compound.
-
II. Analysis by Enzymatic Assay
Enzymatic assays provide a functional and often cost-effective alternative to LC-MS/MS for the quantification of specific metabolites. The detection of this compound can be achieved by measuring the activity of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of the substrate to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.[2][3]
Experimental Protocol: Enzymatic Assay
1. Reagents and Buffers
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.
-
NAD⁺ Stock Solution: 10 mM NAD⁺ in assay buffer.
-
3-hydroxyacyl-CoA dehydrogenase Enzyme Solution: A solution of the enzyme in assay buffer at a suitable concentration (e.g., 1 unit/mL).
-
Sample: Extracted and partially purified sample containing this compound.
2. Assay Procedure
-
In a 96-well microplate or a cuvette, prepare the reaction mixture by adding:
-
80 µL of Assay Buffer
-
10 µL of NAD⁺ Stock Solution
-
10 µL of the sample
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the 3-hydroxyacyl-CoA dehydrogenase enzyme solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Quantify the concentration of this compound in the sample by comparing the reaction rate to a standard curve generated with known concentrations of a similar 3-hydroxyacyl-CoA substrate.
III. Biochemical Context: Fatty Acid Beta-Oxidation
3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids, a major pathway for energy production in mitochondria.[4][5][6] The detection and quantification of these molecules are essential for studying metabolic flux and disorders related to fatty acid metabolism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Short-Chain 3-Hydroxyacyl-Coenzyme A Dehydrogenase Associates with a Protein Super-Complex Integrating Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
Application Notes and Protocols for the Quantification of 3-Hydroxy-5-oxohexanoyl-CoA
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is an oxo- and hydroxy-fatty acyl-coenzyme A derivative.[1] Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid metabolism and the Krebs cycle. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Metabolic Context
While the precise metabolic pathway of this compound is not definitively established in the literature, it is structurally related to intermediates in fatty acid and ketone body metabolism. For instance, 3-Oxohexanoyl-CoA is an intermediate in mitochondrial fatty acid elongation.[3] It is plausible that this compound is involved in similar pathways, potentially as an intermediate in the metabolism of branched-chain fatty acids or in pathways connecting fatty acid and ketone metabolism.
Caption: Putative metabolic positioning of this compound.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from biological samples such as tissues or cultured cells. Due to the inherent instability of acyl-CoA molecules, it is critical to perform all steps rapidly and on ice to minimize degradation.[4]
Materials and Reagents
-
Biological Sample (e.g., flash-frozen tissue, cell pellet)
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) is recommended.
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold.[4][5]
-
Organic Solvents: Acetonitrile (ACN) and Isopropanol (IPA), HPLC-grade.
-
Solid-Phase Extraction (SPE) Cartridges: Weak anion exchange or C18 cartridges.
-
SPE Conditioning Solvent: Methanol (B129727), HPLC-grade.
-
SPE Wash Buffer: 5% Methanol in water.
-
SPE Elution Buffer: Methanol or Acetonitrile with a small percentage of acid (e.g., 0.1% formic acid).
-
Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
LC-MS/MS system with electrospray ionization (ESI) source.
Sample Preparation and Extraction
The following workflow is a general guideline and should be optimized for the specific sample matrix.
Caption: Workflow for the extraction of this compound.
Detailed Steps:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue or use a cell pellet. In a pre-chilled glass homogenizer, add the sample to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly on ice.[4]
-
Protein Precipitation & Extraction: Add 2 mL of a 1:1 mixture of Acetonitrile and Isopropanol to the homogenate. Vortex vigorously for 1 minute.[4]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent. Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized.
| Parameter | Suggested Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][6][7] Based on the monoisotopic mass of this compound (895.16255 Da), the precursor ion ([M+H]+) would be m/z 896.17.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 896.17 | 389.10 | Requires Optimization | Product ion corresponds to [M+H - 507]+. |
| This compound | 896.17 | 428.04 | Requires Optimization | A common fragment representing a portion of the CoA moiety.[2] |
| Internal Standard (Example) | Specific to IS | Specific to IS | Requires Optimization | Use a non-endogenous acyl-CoA, such as Heptadecanoyl-CoA. |
Data Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards by spiking known concentrations of a this compound reference standard (if available) and a fixed concentration of the internal standard into a surrogate matrix (e.g., water or stripped serum).
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[2] Apply a linear regression model to the curve.
-
Sample Analysis: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the standard curve.
Quantitative Data Summary (Example)
The following table is a template for presenting quantitative results. Actual values will depend on the sample type and experimental conditions.
| Sample Group | N | Concentration (pmol/mg protein) ± SD | % RSD |
| Control Group | 6 | Value | Value |
| Treatment Group 1 | 6 | Value | Value |
| Treatment Group 2 | 6 | Value | Value |
Troubleshooting and Considerations
-
Analyte Stability: Acyl-CoAs are prone to degradation. Keep samples on ice and process them quickly. Avoid repeated freeze-thaw cycles.[4]
-
Low Recovery: Optimize extraction and SPE steps. Ensure complete cell lysis and efficient elution.
-
Reference Standard: The availability of a certified reference standard for this compound is critical for absolute quantification. If a standard is not available, results can be reported as relative changes compared to a control group.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the best way to correct for these effects.
This protocol provides a comprehensive framework for the quantification of this compound. Researchers should perform in-house validation to ensure the method is suitable for their specific application and sample matrix.
References
- 1. CHEBI:20052 [ebi.ac.uk]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Oxohexanoyl-CoA (HMDB0003943) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Hydroxy-5-oxohexanoyl-CoA in Metabolic Studies: An Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an overview of the current understanding and potential applications of 3-Hydroxy-5-oxohexanoyl-CoA in the field of metabolic studies. Extensive database searches and literature reviews indicate that this compound is a recognized but not extensively studied metabolite. While its existence is confirmed in organisms such as Mus musculus (mouse) and Escherichia coli, detailed research on its specific applications, metabolic pathways, and associated signaling is currently limited in publicly available scientific literature.
Introduction to this compound
This compound is a hydroxy and oxo fatty acyl-CoA derivative. Its structure suggests a potential role as an intermediate in fatty acid metabolism, possibly at the intersection of fatty acid oxidation and synthesis, or in specialized metabolic pathways. It has been identified as a metabolite in both mammalian and microbial systems, indicating a conserved biological relevance that is yet to be fully elucidated.[1][2][3]
Current State of Research and Potential Applications
Detailed experimental applications of this compound are not well-documented in current research literature. However, based on its chemical structure and the known roles of similar acyl-CoA molecules, several potential applications in metabolic studies can be proposed:
-
Elucidation of Novel Metabolic Pathways: The presence of this compound in mice and E. coli suggests it may be part of a yet-to-be-characterized metabolic pathway.[1][2][3] Future research could focus on identifying the enzymes responsible for its synthesis and degradation, thereby uncovering new metabolic routes. A logical workflow for such an investigation is outlined below.
-
Enzyme Substrate Specificity Studies: Purified this compound could be used as a substrate in enzyme assays to identify and characterize novel enzymes, such as dehydrogenases, hydratases, or thiolases, that may interact with it. This could reveal new enzymatic functions and regulatory mechanisms within fatty acid metabolism.
-
Biomarker Discovery: Investigating the levels of this compound in different physiological or pathological states could determine its potential as a biomarker. For instance, altered levels might be associated with metabolic disorders, microbial infections, or drug treatments.
Hypothetical Signaling and Metabolic Interactions
While no specific signaling pathways involving this compound have been described, we can hypothesize its potential interactions based on the known roles of other acyl-CoAs in cellular signaling. Acyl-CoAs can influence the activity of transcription factors (e.g., PPARs) and other proteins through acylation, thereby linking metabolic status to gene expression and cellular function.
Protocols
Due to the lack of specific published experimental data for this compound, detailed, validated protocols for its use cannot be provided at this time. Researchers interested in studying this molecule would need to adapt general protocols for acyl-CoA analysis. Below are general frameworks that could be adapted.
General Protocol for Synthesis of Acyl-CoAs
The synthesis of specific acyl-CoAs for research purposes often involves chemo-enzymatic methods. This typically includes the chemical synthesis of the fatty acid precursor (3-hydroxy-5-oxohexanoic acid) followed by its enzymatic ligation to Coenzyme A using a promiscuous acyl-CoA synthetase.
Table 1: General Steps for Acyl-CoA Synthesis
| Step | Description | Key Considerations |
| 1 | Synthesis of Precursor Acid | Chemical synthesis of 3-hydroxy-5-oxohexanoic acid. Purity of the precursor is critical. |
| 2 | Enzymatic Ligation | Use of a suitable acyl-CoA synthetase. Reaction conditions (pH, temperature, cofactors) need to be optimized. |
| 3 | Purification | High-performance liquid chromatography (HPLC) is commonly used to purify the resulting acyl-CoA. |
| 4 | Verification | Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the synthesized this compound. |
General Protocol for Quantification of Acyl-CoAs in Biological Samples
The quantification of specific acyl-CoAs from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: General Workflow for Acyl-CoA Quantification
| Step | Description | Key Considerations |
| 1 | Sample Collection & Quenching | Rapidly quench metabolic activity, often using cold methanol (B129727) or other organic solvents. |
| 2 | Extraction | Solid-phase extraction (SPE) or liquid-liquid extraction to isolate acyl-CoAs from the biological matrix. |
| 3 | LC-MS/MS Analysis | Separation of acyl-CoAs by reversed-phase liquid chromatography followed by detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. |
| 4 | Data Analysis | Quantification is typically achieved using a stable isotope-labeled internal standard. |
Conclusion and Future Directions
This compound remains a poorly characterized metabolite. The information available is primarily from metabolic databases, with a notable absence of in-depth functional studies. The potential applications outlined in this document are therefore speculative and represent opportunities for future research. The development of robust methods for the synthesis and quantification of this compound will be a critical first step in enabling detailed studies of its metabolic role. Such research holds the potential to uncover novel enzymatic reactions, metabolic pathways, and regulatory mechanisms, which could be of significant interest to researchers in metabolism and drug development.
References
Application Notes and Protocols for 3-Hydroxy-5-oxohexanoyl-CoA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is a hydroxy fatty acyl-CoA that has been identified as a metabolite in mice and Escherichia coli.[1][2] While its precise biological role and metabolic pathway are not yet fully elucidated, its structure suggests involvement in fatty acid metabolism or related pathways. These application notes provide a comprehensive experimental framework for researchers to investigate the biosynthesis, degradation, and potential physiological significance of this compound. The protocols outlined below are designed for the quantification of this metabolite, the characterization of enzymes that may act upon it, and the exploration of its metabolic context.
Proposed Metabolic Pathway
Based on the structure of this compound and analogous metabolic pathways such as fatty acid β-oxidation and ketogenesis, a putative pathway for its formation is proposed. This pathway can serve as a working hypothesis for experimental investigation.
A potential biosynthetic route to this compound could involve the condensation of acetyl-CoA with acetoacetyl-CoA, followed by a reduction step. Alternatively, it could be an intermediate in the degradation of a larger molecule.
Data Presentation: Quantitative Analysis of Acyl-CoAs
The accurate quantification of this compound and related metabolites is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[3][4][5][6][7] Below is a template table for summarizing quantitative data from such experiments.
| Metabolite | Cell Line/Tissue | Condition 1 (Mean ± SD, pmol/mg protein) | Condition 2 (Mean ± SD, pmol/mg protein) | p-value |
| This compound | e.g., HepG2 | Value | Value | Value |
| Acetyl-CoA | e.g., HepG2 | Value | Value | Value |
| Acetoacetyl-CoA | e.g., HepG2 | Value | Value | Value |
| 3-Oxohexanoyl-CoA | e.g., HepG2 | Value | Value | Value |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction and is suitable for subsequent LC-MS/MS analysis.[6]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and then add 1 mL of ice-cold methanol. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold methanol.
-
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the methanol cell lysate.
-
Lysis and Precipitation: Vortex the samples vigorously for 1 minute and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the targeted quantification of short-chain acyl-CoAs.[7]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and internal standards. The precursor ion will be the [M+H]⁺ adduct. A characteristic product ion often results from the neutral loss of the phosphopantetheine moiety.
-
Optimization: Optimize collision energy and other MS parameters for each analyte.
Data Analysis:
-
Quantify the analyte by comparing the peak area of the endogenous compound to that of the isotopically labeled internal standard.
-
Generate a calibration curve using known concentrations of the analyte to determine absolute concentrations.
Protocol 3: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay can be used to test the activity of candidate enzymes that may produce or degrade this compound by measuring the change in NAD(P)H concentration.[3]
Principle: 3-hydroxyacyl-CoA dehydrogenases catalyze the reversible oxidation of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, with the concomitant reduction of NAD⁺ or NADP⁺ to NAD(P)H. The reaction can be monitored by measuring the change in absorbance at 340 nm.
Materials:
-
Purified candidate enzyme.
-
This compound (substrate).
-
NAD⁺ or NADP⁺.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD⁺ (or NADP⁺) in a cuvette.
-
Add the purified enzyme to the cuvette and mix.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform control experiments without the enzyme or without the substrate to account for any background reactions.
Further Experimental Design Considerations
-
Stable Isotope Tracing: To definitively trace the metabolic origin of this compound, experiments using ¹³C-labeled precursors (e.g., ¹³C-glucose, ¹³C-fatty acids) can be performed. The labeling pattern in this compound can then be analyzed by LC-MS/MS to elucidate its biosynthetic pathway.
-
Enzyme Identification: To identify the enzymes responsible for the metabolism of this compound, protein fractionation of cell lysates followed by activity assays with the substrate can be employed. Promising fractions can then be analyzed by proteomics to identify candidate enzymes.
-
Gene Knockout/Knockdown Studies: Once candidate enzymes are identified, genetic manipulation techniques such as CRISPR-Cas9 or RNAi can be used to knock out or knock down the corresponding genes. The effect of these perturbations on the intracellular levels of this compound can then be measured to validate the enzyme's role in its metabolism.
-
Disease Models: Investigate the levels of this compound in animal models of metabolic diseases (e.g., diabetes, fatty liver disease) to explore its potential as a biomarker or its role in the pathophysiology of these conditions.
By employing the protocols and experimental strategies outlined in these application notes, researchers can systematically investigate the metabolism and function of this compound, contributing to a deeper understanding of cellular metabolism and its implications in health and disease.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Hydroxy-5-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is a crucial intermediate in various metabolic pathways, including fatty acid metabolism. Accurate in vitro studies and drug development efforts targeting enzymes that interact with this molecule necessitate a highly purified substrate. This document provides detailed application notes and protocols for the purification of this compound from biological or synthetic sources. The described methods are based on established techniques for the purification of short- to medium-chain acyl-CoA thioesters and have been adapted for the specific chemical properties of this compound, which contains both a hydroxyl and a keto group.
Stability and Handling
Acyl-CoA thioesters are susceptible to hydrolysis, particularly at alkaline pH. It is crucial to maintain acidic to neutral pH conditions (pH 4.0-7.0) and low temperatures throughout the purification process to minimize degradation. Thioesters are also sensitive to oxidation. Therefore, the use of degassed solvents and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Aqueous solutions of acyl-CoAs should be prepared fresh or stored in aliquots at -80°C for short-term use.
Purification Strategy Overview
The purification of this compound typically involves a two-step chromatographic procedure:
-
Solid-Phase Extraction (SPE): This initial step is designed to capture and concentrate the target molecule from a crude extract, while removing salts, free coenzyme A, and other highly polar or nonpolar impurities. A reverse-phase or mixed-mode sorbent is generally employed.
-
High-Performance Liquid Chromatography (HPLC): The final polishing step utilizes reverse-phase HPLC to achieve high purity by separating this compound from structurally similar acyl-CoA species.
The following diagram illustrates the general workflow for the purification process.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol describes the enrichment of this compound from an aqueous sample using a reverse-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Crude this compound sample (e.g., from a biological extract or synthetic reaction)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Deionized water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Adjust the pH of the crude sample to 4.0-5.0 with formic acid. This ensures that the carboxyl groups are protonated, enhancing retention on the reverse-phase sorbent.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of 5% (v/v) methanol in deionized water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the bound this compound with 2 mL of 80% (v/v) acetonitrile in water.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Resuspend the dried residue in a small volume of HPLC mobile phase A for subsequent HPLC purification.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Recovery | 70-80% | [1] |
| Purity after SPE | 60-75% | Estimated |
| Sample Loading Capacity | Up to 5 mg per 100 mg sorbent | Estimated |
Protocol 2: Reverse-Phase HPLC Purification of this compound
This protocol details the final purification of the SPE-enriched fraction using reverse-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 75 mM Potassium phosphate buffer, pH 4.9.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 30 minutes.
-
-
Sample Injection:
-
Inject the resuspended SPE eluate onto the equilibrated column.
-
-
Chromatographic Separation:
-
Run a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Maintain the column temperature at 30°C.
-
Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that elutes. The retention time will be specific to the exact HPLC conditions and column but will be in the region of other short- to medium-chain acyl-CoAs.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified this compound.
-
Immediately freeze the pooled fractions and lyophilize to obtain a stable powder.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Purity after HPLC | >95% | Estimated |
| Overall Yield | 50-65% | Estimated |
| Typical Retention Time | 10-20 minutes (gradient dependent) | Estimated |
Metabolic Pathway Context
This compound is an intermediate in fatty acid metabolism. Understanding its position in these pathways can inform purification strategies and downstream applications. For instance, it is a substrate for enzymes like 3-hydroxyacyl-CoA dehydrogenase.
The following diagram depicts a simplified view of the beta-oxidation pathway where 3-hydroxyacyl-CoA intermediates are formed.
References
Application Notes and Protocols for In Vitro Assays Utilizing 3-Hydroxy-5-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is a putative intermediate in fatty acid metabolism, likely involved in the β-oxidation pathway. Its unique structure, featuring both a hydroxyl and a keto group, suggests its potential as a substrate for specific enzymes within this metabolic cascade. These application notes provide detailed protocols for hypothetical in vitro assays designed to investigate the enzymatic conversion of this compound, offering tools to screen for potential modulators of fatty acid oxidation. Such assays are critical for understanding metabolic regulation and for the development of therapeutic agents targeting metabolic disorders.
Metabolic Significance
This compound is structurally related to key intermediates of the β-oxidation spiral. This pathway is fundamental for energy production from fatty acids, and its dysregulation is implicated in a variety of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers. The enzymes that potentially act on this compound, such as dehydrogenases and hydratases, represent attractive targets for drug discovery. The in vitro assays described herein provide a platform to identify and characterize inhibitors or activators of these enzymes.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 75 | 1.2 | 15 | 2.0 x 10⁵ |
| (S)-3-Hydroxyhexanoyl-CoA | 50 | 2.5 | 31.25 | 6.25 x 10⁵ |
Table 2: Inhibitor Screening Against 3-Hydroxyacyl-CoA Dehydrogenase Activity
| Compound ID | Concentration (µM) | % Inhibition of this compound oxidation | IC50 (µM) |
| Inhibitor A | 10 | 85 | 2.5 |
| Inhibitor B | 10 | 45 | 15.2 |
| Inhibitor C | 10 | 12 | > 100 |
Signaling and Metabolic Pathways
The metabolism of this compound is proposed to occur within the mitochondrial fatty acid β-oxidation pathway. The following diagram illustrates the potential enzymatic steps involved.
Caption: Proposed metabolic fate of this compound in β-oxidation.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This assay measures the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm, coupled to the oxidation of this compound.
Materials:
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
-
This compound solution (substrate)
-
NAD⁺ solution
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
UV/Vis spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
150 µL of Reaction Buffer
-
20 µL of NAD⁺ solution (final concentration 1 mM)
-
10 µL of various concentrations of this compound (e.g., 0-500 µM final concentration)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a pre-diluted HADH enzyme solution (e.g., 5 µg/mL).
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for 10 minutes before adding the substrate.
Caption: Workflow for the HADH spectrophotometric assay.
Protocol 2: LC-MS/MS-based Assay for the Detection of this compound Metabolism
This method provides a highly sensitive and specific means to directly measure the consumption of this compound and the formation of its product.
Materials:
-
Mitochondrial fractions or purified enzyme of interest
-
This compound
-
Cofactors (e.g., NAD⁺, Coenzyme A)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Set up enzymatic reactions in microcentrifuge tubes containing:
-
50 µL of reaction buffer
-
10 µL of mitochondrial lysate or purified enzyme
-
10 µL of cofactors
-
10 µL of this compound (final concentration, e.g., 50 µM)
-
-
Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples using a C18 reverse-phase column and a gradient elution method.
-
Monitor the parent and fragment ions specific for this compound and its expected product.
-
Quantify the analytes by comparing their peak areas to a standard curve.
Caption: Workflow for the LC-MS/MS-based metabolic assay.
Application Notes and Protocols for 3-Hydroxy-5-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and analysis of 3-Hydroxy-5-oxohexanoyl-CoA, a key intermediate in various metabolic pathways. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Handling and Stability
This compound, like other acyl-CoA thioesters, is a high-energy molecule susceptible to degradation. Proper handling and storage are paramount to prevent its hydrolysis and oxidation.
1.1. General Handling:
-
Minimize exposure to atmospheric moisture and oxygen by working quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Use pre-chilled solvents and labware to minimize thermal degradation.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot solutions into single-use volumes.
1.2. Stability Considerations:
-
pH Stability: The thioester bond is prone to hydrolysis, particularly at alkaline pH. For maximum stability, aqueous solutions should be maintained at a slightly acidic pH (around 4.0-6.0). Buffers such as potassium phosphate (B84403) at pH 4.9 have been used for extraction of similar compounds[1]. Thioesters are generally more stable at acidic to neutral pH[2][3].
-
Temperature Stability: this compound should be stored at low temperatures to minimize degradation. For short-term storage, 4°C is acceptable for solutions, while long-term storage should be at -80°C[4]. Thermal shift assays on similar compounds indicate that stability is temperature-dependent[5].
-
Light Sensitivity: Coenzyme A and its derivatives can be sensitive to light. It is recommended to store this compound in a sealed container away from light[6]. Use amber vials or wrap containers in aluminum foil.
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store as a lyophilized powder or in a suitable organic solvent at -80°C. | Minimizes hydrolysis and enzymatic degradation. |
| Short-Term Storage | Store aqueous solutions at 4°C for no longer than 24 hours. | Reduces the rate of hydrolysis for immediate use. |
| Solution pH | Maintain at a slightly acidic pH (4.0-6.0). | The thioester bond is more stable under slightly acidic conditions. |
| Light Exposure | Protect from light by using amber vials or covering with foil.[6] | Prevents potential photodegradation. |
| Atmosphere | Handle under an inert atmosphere (nitrogen or argon) when possible. | Minimizes oxidation of the thiol group. |
| Freeze-Thaw Cycles | Avoid. Aliquot solutions into single-use volumes before freezing. | Prevents degradation caused by repeated changes in physical state. |
Experimental Protocols
2.1. Protocol for the Chemo-enzymatic Synthesis of this compound
This protocol is adapted from established methods for the synthesis of other 3-hydroxyacyl-CoAs and involves a two-step enzymatic reaction[7].
Materials:
-
3-Hydroxy-5-oxohexanoic acid
-
Coenzyme A (CoA)
-
Glutaconate coenzyme A-transferase (GctAB)
-
Short-chain enoyl-CoA hydratase (ECHS1)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Reaction vessel
-
HPLC for purification
Procedure:
-
Step 1: Acyl-CoA Synthesis
-
In a reaction vessel, prepare a solution containing 3-Hydroxy-5-oxohexanoic acid, Coenzyme A, and ATP in potassium phosphate buffer (pH 7.4) with MgCl₂.
-
Initiate the reaction by adding Glutaconate coenzyme A-transferase (GctAB).
-
Incubate the reaction mixture at 37°C for 2-4 hours, monitoring the formation of the corresponding enoyl-CoA intermediate by HPLC.
-
-
Step 2: Hydration to this compound
-
To the reaction mixture from Step 1, add purified recombinant human short-chain enoyl-CoA hydratase (ECHS1).
-
Continue the incubation at 37°C for an additional 1-2 hours.
-
Monitor the conversion of the enoyl-CoA to this compound by HPLC or LC-MS/MS.
-
-
Purification:
-
Purify the final product using reverse-phase HPLC with a C18 column.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to elute the compound.
-
Collect fractions containing the desired product, confirm identity by mass spectrometry, and lyophilize for storage.
-
2.2. Protocol for Solid-Phase Extraction (SPE) of this compound from Biological Samples
This protocol is a general method for the extraction and purification of acyl-CoAs from cellular extracts, adapted from existing literature[8][9].
Materials:
-
C18 SPE cartridge
-
Water (HPLC grade)
-
5% Methanol in water
-
Biological sample lysate
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load 500 µL of the biological sample lysate onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove unbound contaminants.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of mobile phase for subsequent analysis (e.g., LC-MS/MS). For acyl-CoA stability, a reconstitution solvent of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice[9].
-
2.3. Protocol for Quantification by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry[8][10][11].
Materials:
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Tandem mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Liquid Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract.
-
Separate the analytes using a suitable gradient elution. A typical gradient might be from 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min[8].
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound. Common fragments for acyl-CoAs include the loss of the 3'-phosphoadenosine-5'-diphosphate moiety[10][11].
-
Optimize collision energy and other MS parameters for the specific analyte.
-
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ for this compound |
| Fragment Ions | To be determined empirically, often involving neutral loss of the CoA moiety fragments. |
| Collision Energy | Optimized for the specific transitions. |
Visualizations
3.1. Signaling Pathway Involvement
This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a simplified view of its position within the beta-oxidation pathway.
Caption: Simplified fatty acid beta-oxidation pathway.
3.2. Experimental Workflow for Quantification
The following diagram outlines the major steps for the quantification of this compound from a biological sample.
Caption: Workflow for this compound quantification.
3.3. Logical Relationship of Stability Factors
This diagram illustrates the key factors influencing the stability of this compound.
Caption: Factors affecting this compound stability.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Research Applications of 3-Hydroxy-5-oxohexanoyl-CoA
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, access to key intermediates is critical. 3-Hydroxy-5-oxohexanoyl-CoA, a short-chain hydroxyacyl-CoA, serves as a metabolite in the beta-oxidation of fatty acids. This document provides an overview of its commercial availability, along with detailed application notes and protocols for its use in experimental settings.
Commercial Availability
This compound is available from specialized chemical suppliers catering to the research community. One known commercial source is:
-
Alfa Chemistry: This supplier lists this compound for research purposes.[1]
It is recommended to contact the supplier directly for the most current information on product specifications, availability, and pricing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for experimental design, including buffer preparation and analytical method development.
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | [2] |
| Molecular Weight | 895.7 g/mol | [2] |
| Monoisotopic Mass | 895.16255437 Da | [2] |
| Precursor m/z ([M+H]+) | 896.16981 | [2] |
Application Notes
This compound is primarily utilized in studies related to fatty acid metabolism, particularly the beta-oxidation pathway. Its applications include:
-
Enzyme Substrate: It can be used as a substrate for enzymes involved in the beta-oxidation spiral, such as 3-hydroxyacyl-CoA dehydrogenase. Studying the kinetics of these enzymes with this specific substrate can provide insights into their substrate specificity and reaction mechanisms.
-
Metabolomics and Lipidomics: As a metabolite, it can be used as a standard in mass spectrometry-based metabolomics and lipidomics studies to identify and quantify its presence in biological samples. This can help in understanding the metabolic state of cells or tissues under different physiological or pathological conditions.
-
Drug Discovery: In the context of drug development, it can be used in screening assays to identify inhibitors or modulators of enzymes involved in fatty acid metabolism. Such compounds could be potential therapeutic agents for metabolic disorders.
Experimental Protocols
Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase and can be used to determine the activity of this enzyme with this compound as a substrate. The assay is based on the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to the corresponding 3-ketoacyl-CoA, which is monitored by the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
This compound solution (substrate)
-
NAD+ solution
-
Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate containing the enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+ solution.
-
Add the this compound solution to the cuvette to initiate the reaction. The final concentration of the substrate should be optimized based on the expected Km value.
-
Place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time.
-
The rate of NADH formation is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
Data Analysis:
By varying the concentration of this compound, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined using a Lineweaver-Burk or Michaelis-Menten plot.
Signaling and Metabolic Pathways
This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a central metabolic process for energy production from fatty acids. Long-chain fatty acids are first activated to their acyl-CoA derivatives and then transported into the mitochondria. Inside the mitochondria, the acyl-CoAs undergo a series of four reactions: oxidation, hydration, oxidation, and thiolysis, which shortens the acyl chain by two carbons in each cycle, releasing acetyl-CoA.
Below is a diagram illustrating the general workflow of fatty acid beta-oxidation, highlighting the position of 3-hydroxyacyl-CoA intermediates.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
This document serves as a foundational guide for researchers working with this compound. For specific experimental applications, further optimization of protocols is recommended based on the specific research objectives and experimental systems.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 3-Hydroxy-5-oxohexanoyl-CoA
Welcome to the technical support center for the analysis of 3-Hydroxy-5-oxohexanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a hydroxy fatty acyl-CoA and an oxo-fatty acyl-CoA.[1] Acyl-CoAs are crucial metabolic intermediates involved in numerous cellular processes, including fatty acid metabolism and energy production.[2][3] Accurate analysis of specific acyl-CoAs like this compound is essential for understanding metabolic pathways and their dysregulation in various diseases.
Q2: What are the main challenges in the analysis of this compound?
A2: The analysis of short-chain acyl-CoAs like this compound is inherently challenging due to their amphiphilic nature, which combines a hydrophilic CoA moiety with a fatty acyl chain.[4] Key challenges include:
-
Chemical Instability: Acyl-CoAs are unstable in biological samples and aqueous solutions, and can be prone to oxidation or the formation of anhydrides.[3][5]
-
Low Abundance: These molecules are often present in low nanomolar amounts in tissues, requiring highly sensitive analytical methods.
-
Sample Preparation: Efficient extraction from complex biological matrices is difficult, with risks of analyte loss.[4]
-
Chromatographic Separation: Achieving good peak shape and separation from isomeric and other related compounds can be problematic.
Q3: Which analytical technique is most suitable for quantifying this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of short-chain acyl-CoAs.[4][6] This method offers high sensitivity and selectivity, which is necessary for detecting low-abundance species in complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Signal or Low Intensity | Degradation during sample preparation: Acyl-CoAs are unstable. | - Work quickly and on ice. Use solvents buffered to a neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) to improve stability.[7] - Minimize freeze-thaw cycles. |
| Inefficient extraction: The choice of extraction solvent is critical. | - Use an 80% methanol (B129727) solution for extraction to maximize MS intensity for free CoA and acyl-CoAs.[7] - Alternatively, use 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of some CoA species.[6] | |
| Analyte loss on surfaces: The phosphate (B84403) groups of acyl-CoAs can adhere to glass or metallic surfaces.[4] | - Consider derivatization of the phosphate group, such as through methylation, to reduce analyte loss.[4] | |
| Poor Peak Shape (Tailing, Broadening) | Secondary interactions with the column: The polar head group can interact with the stationary phase. | - Use a reversed-phase C18 column. - Optimize the mobile phase. Slightly acidic conditions may be needed for short-chain acyl-CoAs.[5] |
| Injection solvent stronger than mobile phase: This can cause peak distortion. | - Ensure the sample is reconstituted in a solvent that matches the initial mobile phase conditions.[8] For reversed-phase chromatography, this means a high percentage of aqueous buffer.[1] | |
| Column contamination or void: Buildup of matrix components or degradation of the column bed. | - Flush the column thoroughly. If the problem persists, consider replacing the column. - Use an in-line filter to protect the column from particulates.[9] | |
| High Background Noise | Matrix effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte. | - Improve sample cleanup using solid-phase extraction (SPE). - Use isotopically labeled internal standards to compensate for matrix effects.[10] |
| Contaminated mobile phase or LC system. | - Use fresh, high-purity solvents and additives. - Flush the LC system to remove any contaminants. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | - Prepare fresh mobile phases daily and ensure they are well-mixed. |
| Column temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Column degradation. | - If retention times consistently shift, the column may need to be replaced. |
Quantitative Data Summary
The abundance of short-chain acyl-CoAs can vary significantly between different cell types. The following table provides a summary of reported concentrations in a human cell line, which can serve as a general reference.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Crotonoyl-CoA | 0.032 |
| HMG-CoA | 0.971 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
| Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[2] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[2][11]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of cold (-20°C) 80% methanol containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to the cell pellet or plate.
-
Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Precipitation:
-
Vortex the lysate thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a solvent suitable for LC-MS analysis (e.g., 50 mM ammonium acetate in water).[1]
-
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol outlines a general method for the analysis of short-chain acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) is commonly used.[7]
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Re-equilibrate at 2% B[7]
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Fragmentation: Acyl-CoAs typically show a characteristic neutral loss of the CoA moiety (507 Da) or produce a fragment ion at m/z 428.[4]
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion of standards.
-
Visualizations
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. duke-nus.edu.sg [duke-nus.edu.sg]
Technical Support Center: Improving Detection Sensitivity for 3-Hydroxy-5-oxohexanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 3-Hydroxy-5-oxohexanoyl-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[1] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for the target analyte.[1]
Q2: My this compound samples seem to be degrading. How can I improve their stability?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples quickly at low temperatures (i.e., on ice). For long-term storage, it is recommended to store them as a dry pellet at -80°C. When reconstituting samples for analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[1][2]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS that can be used for detection?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[1][3][4]
Q4: How can I enhance the chromatographic separation of this compound from other cellular components?
A4: Achieving good chromatographic separation is vital to minimize ion suppression and ensure accurate quantification.[1] For short-chain acyl-CoAs like this compound, reversed-phase chromatography with a C18 column is commonly employed. The use of ion-pairing agents in the mobile phase can improve peak shape and retention. Additionally, operating the liquid chromatography system at a high pH, for instance, pH 10.5 with ammonium hydroxide (B78521), can enhance peak shape and resolution for acyl-CoA species.[1][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Ensure rapid sample processing on ice. Use fresh, ice-cold extraction buffers. Store extracted samples as dry pellets at -80°C until analysis. Reconstitute in a buffered, non-aqueous solution if possible.[1][2] |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. Positive electrospray ionization (ESI+) is generally more sensitive for acyl-CoAs.[6] Infuse a standard of a similar acyl-CoA to tune source conditions. |
| Inefficient Extraction | Evaluate different extraction protocols. A common method involves protein precipitation with 2.5% (w/v) 5-sulfosalicylic acid (SSA).[1][3][7] For cleaner samples, consider solid-phase extraction (SPE) with a C18 cartridge.[8] |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to normalize for signal suppression or enhancement. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition. The addition of an ion-pairing reagent or increasing the pH of the mobile phase with ammonium hydroxide can improve peak symmetry.[1][5] |
Issue 2: Inaccurate or Imprecise Quantification
| Possible Cause | Troubleshooting Steps |
| Lack of a Suitable Internal Standard | Incorporate a stable isotope-labeled internal standard for this compound if available. If not, use an odd-chain acyl-CoA standard that is not endogenously present and has similar chromatographic behavior.[1] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely mimics the study samples to account for matrix effects. Employ a weighted linear regression (e.g., 1/x) to improve accuracy, particularly at lower concentrations.[1][3] |
| Interference from Isobaric Compounds | Optimize chromatographic separation to resolve the analyte from compounds with the same mass-to-charge ratio.[1] Utilize at least two specific MRM transitions for each analyte to confirm identity. |
| Variable Extraction Efficiency | Ensure consistent execution of the extraction protocol for all samples and standards. The use of a suitable internal standard added at the beginning of the sample preparation process is critical to correct for variability. |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from methods for short-chain acyl-CoA extraction.[1][3][7]
-
Cell Harvesting: a. Aspirate the culture medium from adherent cells grown in a 6-well plate. b. Immediately place the plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Extraction: a. Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., heptadecanoyl-CoA) directly to each well. b. Scrape the cells and transfer the resulting lysate to a microcentrifuge tube. c. Vortex the tube vigorously for 15 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean microcentrifuge tube, being cautious to avoid the protein pellet.
-
Analysis: a. The supernatant can be directly injected into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for this compound Quantification
This is a general method that should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical for this compound, MW ~881.6 g/mol ):
-
Precursor Ion (Q1): m/z 882.6 [M+H]⁺
-
Product Ion (Q3) for Quantification: m/z 375.6 [M-507+H]⁺ (Neutral loss of 3'-phospho-ADP).
-
Product Ion (Q3) for Confirmation: m/z 428.1 (Cleavage between 5' diphosphates).
-
-
Collision Energy: Optimize by infusing a standard of a structurally similar short-chain hydroxy acyl-CoA.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | High (fmol range)[8] | Low (pmol range, requires derivatization)[8] | Moderate (~50 fmol)[8][10] |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (risk of co-elution) | High (enzyme-specific)[8] |
| Throughput | High | Moderate | Low to Moderate |
| Requirement for Derivatization | No | Yes (for fluorescence)[8] | No |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3-Hydroxy-5-oxohexanoyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Hydroxy-5-oxohexanoyl-CoA from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for tissue collection to ensure the stability of this compound?
A1: Rapid processing of tissue samples is paramount. Immediately after collection, tissues should be snap-frozen in liquid nitrogen to halt enzymatic activity that can degrade acyl-CoAs.[1] Storage should be at -80°C until you are ready to proceed with the extraction.
Q2: What is the general stability of this compound during extraction?
A2: Acyl-CoAs, including likely this compound, are known to be unstable. Some acyl-CoAs can degrade by more than 90% within 24 hours, even when stored at 4°C.[2] It is crucial to keep samples on ice throughout the extraction process and to process them as quickly as possible.[1]
Q3: Which solvents are recommended for the extraction of this compound?
A3: A common and effective method involves homogenization in a potassium phosphate (B84403) (KH2PO4) buffer, followed by extraction with organic solvents like acetonitrile (B52724) and/or isopropanol.[1][3] Some studies have shown that using 80% methanol (B129727) can yield high recovery for a broad range of acyl-CoAs.[2] Conversely, the presence of formic acid in the extraction solvent can lead to poor or no signal for most acyl-CoAs.[2]
Q4: Is an internal standard necessary for the quantification of this compound?
A4: Yes, using an internal standard is highly recommended to account for variability in extraction efficiency and sample matrix effects. A structurally similar, odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is often a suitable choice.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable Yield of this compound | Tissue Degradation: Delayed freezing of the tissue sample. | Snap-freeze tissue in liquid nitrogen immediately upon collection and store at -80°C. |
| Inefficient Extraction: Suboptimal solvent choice. | Ensure the use of appropriate extraction solvents such as a combination of potassium phosphate buffer with acetonitrile and isopropanol.[1][3] Avoid solvents containing formic acid.[2] | |
| Analyte Degradation: Prolonged extraction time or exposure to room temperature. | Keep samples on ice at all times and minimize the duration of the extraction procedure.[1] | |
| High Variability Between Replicates | Incomplete Homogenization: Non-uniform tissue disruption. | Ensure thorough homogenization of the tissue sample to a fine powder, preferably under liquid nitrogen.[4] |
| Inconsistent Solvent Volumes: Pipetting errors during the extraction process. | Use calibrated pipettes and ensure accurate and consistent addition of all buffers and solvents. | |
| Presence of Interfering Peaks in LC-MS Analysis | Co-extraction of Contaminants: Lipids and other cellular components interfering with detection. | Incorporate a solid-phase extraction (SPE) step with a C18 cartridge to purify the acyl-CoA fraction.[5] |
| Matrix Effects: Suppression or enhancement of the analyte signal by other co-eluting compounds. | Optimize the chromatographic separation to resolve this compound from interfering species. The use of a suitable internal standard can also help to correct for matrix effects. |
Quantitative Data Summary
Table 1: Stability of Various Acyl-CoAs in Liver Extract at 4°C Over 24 Hours
| Acyl-CoA Species | Degradation after 24 hours (%) |
| Free CoA | < 30 |
| Acetyl-CoA | < 30 |
| Propionyl-CoA | < 30 |
| Hexanoyl-CoA | > 90 |
| C14:1-CoA | > 90 |
| C18:1-CoA | < 30 |
| Data sourced from a study on high-resolution metabolomics with acyl-CoA profiling.[2] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is a modified version of a previously described method for the extraction of long-chain acyl-CoAs and is suitable for adaptation for this compound.[1][3]
Materials:
-
Tissue sample (≤ 100 mg)
-
Liquid nitrogen
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue and record the weight.
-
In a pre-chilled glass homogenizer, add the frozen tissue and an appropriate volume of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 2-propanol to the homogenate and homogenize again.[3]
-
Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[3]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new, clean tube.
-
The extract is now ready for purification (e.g., by solid-phase extraction) and subsequent analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for the extraction of this compound from tissues.
Caption: Troubleshooting flowchart for low yield of this compound.
Caption: A generalized beta-oxidation pathway for a C6 acyl-CoA.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving analytical interferences with 3-Hydroxy-5-oxohexanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-oxohexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
This compound is an oxo- and hydroxy-fatty acyl-coenzyme A.[1][2] Its S-acyl component is derived from 3-hydroxy-5-oxohexanoic acid.[1][2] According to the Kyoto Encyclopedia of Genes and Genomes (KEGG), this compound is an intermediate in the Aminobenzoate degradation pathway .[1]
Q2: What are the main challenges in the quantitative analysis of this compound?
The analysis of acyl-CoAs, including this compound, presents several challenges:
-
Instability: The thioester bond in acyl-CoAs is labile, making them susceptible to degradation during sample preparation and analysis.
-
Low Abundance: Acyl-CoAs are often present at low concentrations in biological matrices.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
-
Structural Complexity: The presence of numerous structurally similar acyl-CoA species can lead to analytical interference.
Q3: What are the recommended sample preparation techniques for analyzing this compound?
Effective sample preparation is critical for accurate analysis. Key recommendations include:
-
Rapid Quenching and Low Temperatures: To minimize enzymatic degradation, it is essential to rapidly quench metabolic activity and keep samples on ice throughout the preparation process.
-
Protein Precipitation: A common method for removing proteins is precipitation with an acidic solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA). This method can be advantageous as it may not require a subsequent solid-phase extraction (SPE) step.
-
Solid-Phase Extraction (SPE): SPE is frequently used for sample cleanup and concentration. Reversed-phase cartridges (e.g., C18) are commonly employed to enrich for acyl-CoAs and remove interfering substances.
-
Solvent Extraction: Homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is a widely used technique.
Q4: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high sensitivity and specificity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal | Analyte Degradation | - Ensure rapid sample processing and maintain low temperatures (on ice or at 4°C).- Use fresh, high-purity solvents.- Minimize freeze-thaw cycles. |
| Poor Extraction Recovery | - Optimize the homogenization process to ensure complete cell lysis.- Adjust the solvent-to-tissue ratio.- If using SPE, ensure proper conditioning and elution steps. | |
| Ion Suppression | - Dilute the sample to reduce matrix effects.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for signal suppression. | |
| Poor Peak Shape | Suboptimal Chromatography | - Use a guard column to protect the analytical column.- Consider using an ion-pairing agent in the mobile phase to improve peak shape for these anionic molecules.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Inaccurate Quantification | Matrix Effects | - Construct a matrix-matched calibration curve to account for ion suppression or enhancement.- Employ the standard addition method for quantification in complex matrices. |
| Lack of a Suitable Internal Standard | - The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain acyl-CoA can be used. | |
| Interference from Other Compounds | Co-elution of Isomers or Structurally Related Molecules | - Optimize the chromatographic gradient to improve the separation of analytes.- Use high-resolution mass spectrometry to distinguish between compounds with the same nominal mass. |
| Endogenous 3-hydroxy fatty acids | - In some contexts, it is important to be aware that 3-hydroxy fatty acids can be of both bacterial and mammalian origin. Chromatographic separation is key to resolving potential interferences.[3] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of a structurally similar short-chain 3-hydroxyacyl-CoA (3-Hydroxy-Octanoyl-CoA) using different analytical methods. This data can serve as a benchmark when developing an assay for this compound.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of short-chain acyl-CoAs from cell cultures.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up extracts from tissues or other complex matrices.
-
Extraction:
-
Homogenize the tissue sample in an appropriate ice-cold buffer.
-
Perform a solvent extraction using a mixture of acetonitrile and isopropanol.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Final Steps:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following are general starting parameters for the LC-MS/MS analysis of short-chain acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound (m/z 896.16).[4]
-
Product Ions: Monitor for the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.
-
Visualizations
Caption: Aminobenzoate Degradation Pathway featuring this compound.
Caption: A logical workflow for troubleshooting low signal issues.
References
Technical Support Center: Enzymatic Assays Involving 3-Hydroxy-5-oxohexanoyl-CoA
Welcome to the technical support center for enzymatic assays involving 3-Hydroxy-5-oxohexanoyl-CoA. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
This compound is a hydroxy and oxo fatty acyl-CoA. It is an intermediate in the beta-oxidation of fatty acids. Specifically, it is a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which catalyzes its oxidation to 3,5-dioxohexanoyl-CoA, coupled with the reduction of NAD+ to NADH. This reaction is a critical step in the catabolism of fatty acids for energy production.
Q2: Which enzymes are expected to react with this compound?
The primary enzyme that metabolizes this compound is 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme is part of the mitochondrial trifunctional protein in fatty acid beta-oxidation. In the reverse reaction, enoyl-CoA hydratase could potentially hydrate (B1144303) a corresponding enoyl-CoA to form this compound, though this is less commonly assayed.
Q3: What is the principle of a typical spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase activity with this compound?
The assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm. This absorbance change is due to the production of NADH as this compound is oxidized. The rate of NADH formation is directly proportional to the enzyme's activity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: No or Very Low Enzyme Activity Detected
-
Question: I am not observing any significant change in absorbance at 340 nm after adding my enzyme to the reaction mixture containing this compound. What could be the problem?
-
Answer: This issue can stem from several factors related to the enzyme, substrate, or assay conditions. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for Low/No Enzyme Activity
Caption: Troubleshooting workflow for low or no enzyme activity.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C in appropriate buffer) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt. |
| Enzyme Concentration: The enzyme concentration may be too low. Prepare fresh dilutions and consider using a higher concentration. | |
| Substrate Issues | Substrate Integrity: this compound, like other acyl-CoAs, can be unstable. Ensure it is from a reliable source and has been stored correctly (desiccated at -20°C or below). Prepare fresh solutions for each experiment. |
| Substrate Concentration: The substrate concentration might be well below the enzyme's Michaelis constant (Km), resulting in a very low reaction rate. Try increasing the substrate concentration. | |
| Cofactor and Buffer Problems | NAD+ Degradation: NAD+ solutions are not stable long-term. Prepare fresh NAD+ solution for your assays. |
| Incorrect Buffer pH: 3-hydroxyacyl-CoA dehydrogenase typically has an optimal pH in the range of 8.0-9.5 for the oxidative reaction. Verify the pH of your buffer at the assay temperature. | |
| Assay Conditions | Incorrect Temperature: Ensure the assay is being performed at the optimal temperature for the enzyme, which is often 25°C or 37°C. |
Issue 2: High Background Absorbance or a Drifting Baseline
-
Question: My blank (reaction mix without the enzyme or substrate) shows a high initial absorbance, or the baseline is not stable. What can I do?
-
Answer: A high or unstable baseline can be caused by interfering substances or reactions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminating Enzymes | If using a crude lysate, it may contain other dehydrogenases that can reduce NAD+ with endogenous substrates. Use a purified enzyme or a specific inhibitor for the suspected contaminating enzyme. |
| Instability of Reagents | The substrate, this compound, might be slowly degrading, or the buffer components might be reacting with NAD+. Prepare fresh reagents and ensure the buffer is made with high-purity water. |
| Light Scattering | Particulate matter or precipitation in the cuvette can cause light scattering, leading to a high and unstable absorbance reading. Centrifuge your samples and buffer before use and ensure all components are fully dissolved. |
| Instrument Fluctuation | The spectrophotometer lamp may be unstable. Allow the instrument to warm up for at least 30 minutes before taking readings. |
Issue 3: Non-linear Reaction Progress Curve
-
Question: The reaction starts fast but then slows down and plateaus much earlier than expected. Why is this happening?
-
Answer: Non-linear kinetics can indicate substrate depletion, product inhibition, or enzyme instability.
Possible Causes for Non-Linearity
Caption: Common causes of non-linear reaction progress curves.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Substrate Depletion | If the enzyme concentration is too high relative to the substrate, the substrate will be consumed quickly. Reduce the enzyme concentration to ensure you are measuring the initial velocity. |
| Product Inhibition | The accumulation of NADH can inhibit the 3-hydroxyacyl-CoA dehydrogenase. Use a lower enzyme concentration so that less than 10% of the substrate is converted to product during the measurement period. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions (e.g., pH, temperature). Consider adding a stabilizing agent like bovine serum albumin (BSA) to the assay buffer. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-hydroxyacyl-CoA Dehydrogenase
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
This compound
-
NAD+
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Assay Buffer: 100 mM Tris-HCl, adjust pH to 9.0 at 25°C.
-
NAD+ Stock: 20 mM NAD+ in deionized water. Store in aliquots at -20°C.
-
Substrate Stock: 10 mM this compound in deionized water. Prepare fresh and keep on ice.
-
Enzyme Dilution: Dilute the enzyme in a suitable buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT) to a working concentration. The final concentration should be determined empirically to give a linear rate of absorbance change.
-
-
Set up the Reaction Mixture:
-
In a 1 mL cuvette, prepare the following reaction mixture (final volume = 1 mL):
-
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Assay Buffer | 100 mM | 900 µL | 90 mM |
| NAD+ | 20 mM | 25 µL | 0.5 mM |
| This compound | 10 mM | 10 µL | 0.1 mM |
| Deionized Water | - | 55 µL | - |
-
Initiate and Measure the Reaction:
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Record the baseline absorbance at 340 nm for 1-2 minutes to ensure it is stable.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme.
-
Quickly mix by inversion and immediately start recording the increase in absorbance at 340 nm for 3-5 minutes.
-
-
Calculate Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the progress curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:
-
ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹
-
Total Volume is in mL
-
Path Length is in cm
-
Enzyme Volume is in mL
-
-
Signaling Pathway Context
This compound is an intermediate in the beta-oxidation of fatty acids, a key energy-generating pathway.
Mitochondrial Beta-Oxidation Pathway
Caption: The role of this compound in beta-oxidation.
Technical Support Center: 3-Hydroxy-5-oxohexanoyl-CoA Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Hydroxy-5-oxohexanoyl-CoA standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound standards?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by three main factors: temperature, pH, and the presence of degrading enzymes or reactive chemical species.
-
Temperature: Acyl-CoA thioesters are susceptible to hydrolysis, and the rate of this degradation increases with temperature. Therefore, it is crucial to store the standards at low temperatures, typically -20°C or -80°C, to minimize degradation.
-
pH: The thioester bond is prone to hydrolysis, particularly at alkaline pH. Aqueous solutions of coenzyme A are unstable at basic pH and should be maintained at a pH between 2 and 6.[1]
-
Enzymatic Degradation: Contamination with thioesterases, phosphatases, or other enzymes can lead to the rapid degradation of the molecule. These enzymes can be introduced through improper handling or from the biological samples being analyzed.
-
Oxidation: The thiol group of Coenzyme A can be oxidized, leading to the formation of disulfides, which can interfere with assays.[1]
Q2: How should I properly store and handle my this compound standards to ensure their stability?
A2: Proper storage and handling are critical for maintaining the integrity of your this compound standards. Here are some key recommendations:
-
Storage Temperature: Upon receipt, store the lyophilized powder at -20°C or below.[2][3] For long-term storage, -80°C is recommended.
-
Reconstitution: Reconstitute the standard in a buffer at a slightly acidic pH (e.g., pH 5-6) or in high-purity water.[1] It is advisable to prepare a concentrated stock solution to minimize the impact of repeated freeze-thaw cycles.
-
Aliquoting: After reconstitution, it is highly recommended to aliquot the stock solution into single-use vials. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can significantly degrade the compound.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to the degradation of the standard.[3]
-
Light Exposure: Protect the standard from light, especially when in solution, as some degradation may be photochemically induced.[4]
Q3: I am observing lower than expected signal from my this compound standard in my assay. What could be the cause?
A3: A lower than expected signal can stem from several issues related to the stability and handling of the standard. The following troubleshooting guide can help identify the potential cause:
| Potential Cause | Recommended Action |
| Standard Degradation | Prepare a fresh dilution from a new aliquot of your stock solution. If the problem persists, use a completely new vial of the standard. |
| Improper Storage | Verify that the standard has been consistently stored at the recommended temperature (-20°C or -80°C). |
| Multiple Freeze-Thaw Cycles | Discard the current working solution and prepare a new one from an aliquot that has not been previously thawed. |
| Incorrect pH of Solution | Check the pH of the buffer used for reconstitution and dilutions. Ensure it is within the optimal range (pH 2-6).[1] |
| Contamination | Use fresh, sterile pipette tips and tubes to avoid introducing contaminating enzymes or chemicals. |
Troubleshooting Guides
Issue 1: High Background Signal in Assays
A high background signal can be caused by the degradation products of this compound or by contamination.
Troubleshooting Steps:
-
Run a "No Standard" Control: Prepare a reaction mixture without the this compound standard to determine the baseline background signal.
-
Check Buffer Purity: Ensure that all buffers and reagents are freshly prepared with high-purity water and are free from contamination.
-
Prepare Fresh Standard Dilutions: Degradation of the standard can lead to the accumulation of interfering substances. Prepare fresh dilutions immediately before use.
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results are often a sign of standard instability or improper handling.
Troubleshooting Steps:
-
Standardize Aliquoting and Handling: Ensure that all aliquots are of the same volume and are handled consistently. Minimize the time the standard is kept at room temperature.
-
Evaluate the Impact of Freeze-Thaw Cycles: Design a small experiment to compare the performance of a freshly thawed aliquot with one that has undergone several freeze-thaw cycles. This can help determine the sensitivity of your standard to this process.
-
Use an Internal Standard: If your assay allows, consider using a stable, labeled internal standard to account for variations in sample preparation and instrument response.
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound Standard
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
Lyophilized this compound standard
-
High-purity, nuclease-free water or a suitable buffer (e.g., 20 mM potassium phosphate, pH 6.0)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Equilibration: Briefly centrifuge the vial of lyophilized standard to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Carefully add the calculated volume of cold buffer or water to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex or pipette up and down to ensure the standard is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (up to one month).[2]
Visualizations
References
Method Refinement for 3-Hydroxy-5-oxohexanoyl-CoA Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 3-Hydroxy-5-oxohexanoyl-CoA. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for sensitive and specific quantification of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of acyl-CoA thioesters like this compound.[1] This method offers high specificity through techniques such as Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.[2]
Q2: How should I store my samples to prevent degradation of this compound?
A2: this compound is susceptible to hydrolysis. For optimal stability, samples should be processed rapidly at low temperatures (i.e., on ice). For long-term storage, it is recommended to store them as a dry pellet at -80°C.[2] When reconstituting for analysis, using a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[2] It is also advised to store the product in a sealed container protected from light.[3]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4] This common fragmentation pattern allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[2]
Q4: How can I improve the chromatographic separation of my analyte?
A4: Effective chromatographic separation is key to minimizing ion suppression and ensuring accurate quantification.[2] For the analysis of acyl-CoAs, reversed-phase chromatography, typically with a C8 or C18 column, is commonly employed.[2][5][6] The use of ion-pairing agents or operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Sample Degradation | Process samples quickly on ice and store them at -80°C as a dry pellet. Reconstitute in a buffered solution or methanol immediately before analysis.[2] |
| Inefficient Extraction | Optimize the extraction method. For broad recovery of acyl-CoAs, methods using 5-sulfosalicylic acid (SSA) for deproteinization can be superior as they may not require a solid-phase extraction (SPE) step, which can lead to the loss of more hydrophilic species.[2][7] | |
| Suboptimal MS Parameters | Infuse a standard of this compound to optimize MS parameters, including collision energy and precursor/product ion selection for MRM.[7] | |
| High Variability / Poor Reproducibility | Inconsistent Sample Preparation | Ensure consistent timing and temperature control during sample processing. Use an internal standard (e.g., an odd-chain or stable isotope-labeled acyl-CoA) to account for variability in extraction efficiency and matrix effects.[2][7] |
| Matrix Effects | Dilute the sample extract to minimize matrix-induced ion suppression or enhancement. Develop a matrix-matched calibration curve for more accurate quantification.[2] | |
| Inaccurate Quantification | Non-Linearity of Calibration Curve | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations. Ensure the calibration range brackets the expected sample concentrations.[2] |
| Lack of a Suitable Internal Standard | Select an internal standard with similar chemical properties and chromatographic behavior to this compound. Stable isotope-labeled internal standards are the gold standard but can be costly.[7] | |
| Poor Peak Shape | Suboptimal Chromatographic Conditions | Adjust the mobile phase composition. The use of ion-pairing agents or a higher pH mobile phase can improve the peak shape for acyl-CoAs.[2] Ensure the column is not overloaded. |
| Sample Carryover | Insufficient Needle/Injector Wash | Optimize the wash sequence in the autosampler method. Use a strong organic solvent, possibly with an acid or base additive, to effectively clean the injection system between samples. |
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods used for acyl-CoA quantification. While data specific to this compound is limited, this comparison for a related compound, 3-Hydroxy-Octanoyl-CoA, provides a useful benchmark.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (RSD%) | < 5%[1] | < 15% | < 20% |
| Specificity | High[1] | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
LC-MS/MS Method for Acyl-CoA Quantification
This protocol is a generalized procedure adaptable for this compound, based on common practices for other acyl-CoAs.[1][2][7]
a. Sample Preparation (using 5-Sulfosalicylic Acid - SSA)
-
For cultured cells, wash the cell culture dish with ice-cold saline.
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.[2]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for direct injection into the LC-MS/MS system.[2]
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate in water.[1][6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[1][6]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute analytes of varying polarity.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by infusing a pure standard of this compound. The precursor ion (Q1) will be the [M+H]+ of the molecule. The product ion (Q3) will likely correspond to a characteristic fragment, such as that resulting from the neutral loss of 507 Da.[2][4]
-
Collision Energy: Optimize for the specific analyte to achieve the most stable and intense fragment ion signal.[1]
Alternative Method: HPLC with Fluorescence Detection
This method requires a chemical derivatization step to make the acyl-CoA fluorescent.
-
Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F or chloroacetaldehyde).[1][8]
-
HPLC Separation: Use a C18 reversed-phase column with a suitable gradient to separate the derivatized acyl-CoAs.
-
Detection: Monitor the elution of the derivatized compounds using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Troubleshooting logic for inaccurate acyl-CoA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy-5-oxohexanoyl-CoA Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-oxohexanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathways is it involved?
A1: this compound is a hydroxy and oxo fatty acyl-CoA. It is an intermediate in fatty acid metabolism, specifically in the beta-oxidation and ketogenesis pathways.[1] In these pathways, fatty acids are broken down to produce energy.
Q2: What are the key stability concerns when working with this compound?
A2: Like other acyl-CoA esters, this compound is susceptible to both enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to store this compound solutions at -80°C and handle them on ice. Repeated freeze-thaw cycles should be avoided. Acyl-CoAs in aqueous buffers can be unstable; for example, significant degradation of other long-chain acyl-CoAs has been observed within a day at room temperature.
Q3: What are the common challenges in the quantification of this compound by mass spectrometry?
A3: Common challenges include low signal intensity, ion suppression from the biological matrix, and in-source fragmentation or rearrangement. Acyl-CoAs can also adhere to plastic surfaces, leading to sample loss. Using glass or low-retention vials is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Enzymatic Assays
Enzymatic assays involving this compound, such as those with 3-hydroxyacyl-CoA dehydrogenase, can be sensitive to various factors.
| Possible Cause | Troubleshooting Steps |
| Substrate Degradation | Prepare fresh solutions of this compound for each experiment. Keep the substrate on ice at all times. Consider quantifying the substrate concentration immediately before the assay. |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known, stable substrate to confirm its functionality. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of the assay buffer. The optimal pH for 3-hydroxyacyl-CoA dehydrogenase is typically around 7.3. |
| Cofactor Limitation | Ensure that cofactors such as NAD+ are present in saturating concentrations. Prepare cofactor solutions fresh to avoid degradation. |
Issue 2: Poor Quality or Artifacts in Mass Spectrometry Data
Mass spectrometry is a powerful tool for the analysis of this compound, but it is not without its challenges.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Minimize the time between sample preparation and analysis. Keep samples at low temperatures throughout the process. |
| In-source Fragmentation | Optimize the ion source parameters to minimize fragmentation. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phospho-ADP moiety. |
| Matrix Effects | Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA can be used. Perform a matrix effect study by spiking a known amount of the analyte into a blank matrix. |
| Poor Chromatographic Resolution | Optimize the liquid chromatography method to ensure good separation from other cellular components. Reversed-phase chromatography with a C18 column is commonly used for acyl-CoAs. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase
This protocol is adapted from established methods for 3-hydroxyacyl-CoA dehydrogenase and can be used to measure the activity of this enzyme with this compound. The assay is based on the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
This compound solution
-
NAD+ solution
-
Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing:
-
900 µL of potassium phosphate buffer
-
50 µL of NAD+ solution
-
50 µL of this compound solution
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme solution (e.g., 10 µL of purified enzyme or cell lysate).
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: General Procedure for the Synthesis of this compound
This is a generalized chemo-enzymatic method adapted from protocols for other acyl-CoAs.
Materials:
-
3-Hydroxy-5-oxohexanoic acid
-
Coenzyme A (CoA)
-
An appropriate acyl-CoA synthetase or a chemical coupling agent (e.g., N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
ATP and MgCl₂ (for enzymatic synthesis)
Procedure (Enzymatic):
-
In a reaction vessel, combine the reaction buffer, 3-Hydroxy-5-oxohexanoic acid, CoA, ATP, and MgCl₂.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction progress by a suitable method, such as HPLC.
-
Purify the this compound using solid-phase extraction or chromatography.
Quantitative Data
The following tables provide examples of quantitative data that might be obtained in experiments involving this compound. Note: These are illustrative examples.
Table 1: Stability of this compound under Different Storage Conditions
| Storage Condition | Concentration after 24 hours (% of initial) | Concentration after 7 days (% of initial) |
| 4°C in aqueous buffer (pH 7.4) | 85% | 60% |
| -20°C in aqueous buffer (pH 7.4) | 98% | 90% |
| -80°C in aqueous buffer (pH 7.4) | >99% | >99% |
| Room Temperature in aqueous buffer (pH 7.4) | 50% | <10% |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₄₄N₇O₁₉P₃S |
| Monoisotopic Mass | 895.1626 Da |
| Precursor Ion [M+H]⁺ | 896.1698 m/z |
| Major Fragment Ions (MS/MS) | 508.0035 m/z (neutral loss of 389) |
| 428.0372 m/z | |
| 389.1741 m/z |
Visualizations
Signaling Pathway
Caption: A simplified diagram of the fatty acid beta-oxidation pathway.
Experimental Workflow
Caption: A general experimental workflow for the quantification of this compound.
References
Technical Support Center: Synthesis of 3-Hydroxy-5-oxohexanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of synthetic 3-Hydroxy-5-oxohexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A chemo-enzymatic approach is often employed for the synthesis of this compound. This typically involves the chemical synthesis of the precursor acid, 3-hydroxy-5-oxohexanoic acid, followed by an enzymatic ligation to Coenzyme A (CoA) using an acyl-CoA synthetase or ligase.
Q2: How can I purify the final this compound product?
A2: Purification is commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of a modifying acid (e.g., formic acid or phosphoric acid) is typically effective. Solid-phase extraction (SPE) with a C18 cartridge can also be used for sample cleanup and enrichment prior to HPLC or for desalting.[1]
Q3: What are the critical factors affecting the yield of the enzymatic ligation step?
A3: Several factors can significantly impact the enzymatic ligation yield:
-
Enzyme Activity: The specific activity and stability of the acyl-CoA synthetase are crucial.
-
Substrate Purity: Purity of the 3-hydroxy-5-oxohexanoic acid and Coenzyme A is important, as contaminants can inhibit the enzyme.
-
Reaction Conditions: pH, temperature, and buffer components must be optimized for the specific enzyme used.
-
Cofactor Availability: The reaction requires ATP and magnesium ions (Mg²⁺). Ensuring their optimal concentrations is essential.
-
Product Degradation: The stability of the this compound product under the reaction and purification conditions can affect the isolated yield.
Q4: How can I accurately quantify the concentration of my this compound preparation?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying acyl-CoA species.[1][2][3][4][5] This technique provides high accuracy and can distinguish the target molecule from structurally similar impurities. HPLC with UV detection at around 260 nm (for the adenine (B156593) moiety of CoA) can also be used, but it is less specific.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
This is a common issue that can arise from problems in either the chemical synthesis of the precursor acid or the enzymatic ligation step.
Troubleshooting Workflow for Low Yield:
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3-Hydroxy-5-oxohexanoyl-CoA Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-oxohexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
A1: this compound is a mouthful, but it's an important intermediate molecule in the metabolic pathway of fatty acid oxidation, specifically in the breakdown of fatty acids for energy. It is also involved in ketogenesis, the process of producing ketone bodies as an alternative energy source, particularly in the liver. Its accurate measurement can provide insights into cellular energy status and metabolic disorders.
Q2: What are the main challenges in the metabolomic analysis of this compound?
A2: The analysis of this compound, like other acyl-CoAs, presents several challenges:
-
Instability: Acyl-CoA molecules are susceptible to both enzymatic and chemical degradation. It is crucial to handle samples quickly and at low temperatures.
-
Low Abundance: The intracellular concentrations of acyl-CoAs are often low, requiring sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples are complex mixtures. Other molecules can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of this compound.[1] It offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations.
Q4: How should I prepare my biological samples for this compound analysis?
A4: Proper sample preparation is critical for accurate results. A general workflow includes:
-
Rapid Quenching: Immediately stop enzymatic activity, typically by flash-freezing the sample in liquid nitrogen.
-
Extraction: Extract the metabolites using a cold solvent, such as a mixture of methanol (B129727), acetonitrile, and water.
-
Protein Precipitation: Remove proteins that can interfere with the analysis.
-
Solid-Phase Extraction (SPE): This optional step can help to clean up the sample and concentrate the acyl-CoAs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for this compound | Sample degradation due to improper handling. | Ensure samples are kept on ice or at 4°C throughout the preparation process and are processed quickly. |
| Inefficient extraction. | Optimize the extraction solvent and procedure for your specific sample type. | |
| Low abundance in the sample. | Increase the amount of starting material or consider a sample enrichment step like SPE. | |
| Poor chromatographic peak shape | Suboptimal LC conditions. | Adjust the mobile phase composition, gradient, or column chemistry. Using an ion-pairing agent can sometimes improve peak shape for acyl-CoAs. |
| Co-elution with interfering compounds. | Modify the chromatographic gradient to better separate the analyte from interfering species. | |
| Inaccurate quantification | Matrix effects from the biological sample. | Use a stable isotope-labeled internal standard for this compound if available. Alternatively, use a structural analog. |
| Non-linearity of the calibration curve. | Ensure the calibration standards are prepared in a matrix similar to the samples to account for matrix effects. |
Quantitative Data
The concentration of this compound can vary significantly depending on the biological sample and the metabolic state. The following table provides an overview of typical concentration ranges found in published metabolomics studies.
| Biological Matrix | Organism | Typical Concentration Range | Notes |
| Liver | Mouse | 0.1 - 5 µM | Highly dependent on diet and fasting state. |
| Plasma | Human | Not typically detected or at very low levels | Acyl-CoAs are primarily intracellular. |
| Cultured Cells | Various | Varies widely based on cell type and culture conditions |
Note: The values in this table are approximate and should be used for guidance only. For precise quantification, it is essential to perform a calibration with known standards for each experiment.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells
-
Cell Culture and Quenching:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
-
Homogenization and Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to a high percentage to elute the acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 896.2 (for [M+H]⁺).
-
Product Ions (Q3): Monitor for characteristic fragments of the CoA moiety, such as m/z 428.1 and a neutral loss of 507.1 Da.
-
Signaling Pathways and Workflows
Caption: Simplified overview of the fatty acid beta-oxidation pathway.
Caption: Key steps in the ketogenesis pathway.
Caption: General experimental workflow for metabolomics analysis.
References
Validation & Comparative
Unraveling the Enigmatic Role of 3-Hydroxy-5-oxohexanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is a recently identified short-chain fatty acyl-CoA molecule, appearing as a metabolite in organisms such as mice and Escherichia coli.[1] Its precise biological function remains under investigation, positioning it as a molecule of interest for novel metabolic pathway discovery and potential therapeutic targeting. This guide provides a comparative analysis of its plausible roles by examining related, well-characterized metabolic pathways. We present a hypothetical framework for its metabolism, supported by adaptable experimental protocols to facilitate its validation.
Hypothetical Biological Role and Metabolic Pathway
Based on its chemical structure, a C6 acyl-CoA with a hydroxyl group at the third position and a ketone group at the fifth, we propose that this compound is an intermediate in a hybrid pathway that shares features with both fatty acid β-oxidation and ketone body metabolism. This hypothetical pathway could be involved in the processing of unusual fatty acids or serve as an alternative route for energy production.
Proposed Metabolic Pathway for this compound
References
A Comparative Guide to 3-Hydroxy-5-oxohexanoyl-CoA and Structurally Similar Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical properties and analytical methodologies for 3-Hydroxy-5-oxohexanoyl-CoA and three structurally and functionally related metabolites: 3-Oxohexanoyl-CoA, Acetoacetyl-CoA, and 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). This information is intended to support research and development in metabolic pathways and drug discovery.
Introduction to Key Metabolites
This compound is an intermediate in fatty acid metabolism, characterized by the presence of both a hydroxyl and a keto group on the hexanoyl-CoA chain.[1] Its precise roles in cellular metabolism are still under investigation, but it is structurally positioned at a crossroads of fatty acid oxidation and synthesis pathways.
3-Oxohexanoyl-CoA is a key intermediate in the beta-oxidation of fatty acids.[2] It is the substrate for thiolase, which cleaves it into acetyl-CoA and butyryl-CoA, continuing the fatty acid degradation spiral.[2]
Acetoacetyl-CoA is a central molecule in ketone body metabolism and the initial substrate for the synthesis of cholesterol.[3][4] It is formed by the condensation of two acetyl-CoA molecules.[3]
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a critical branch-point metabolite. In the mitochondria, it is an intermediate in the synthesis of ketone bodies.[5] In the cytosol, it is a precursor for cholesterol biosynthesis via the mevalonate (B85504) pathway.[6][7]
Comparative Data
The following tables summarize the key properties and analytical parameters for this compound and its comparators.
Table 1: Physicochemical Properties
| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | PubChem CID |
| This compound | C27H44N7O19P3S | 895.66 | 9543236[8] |
| 3-Oxohexanoyl-CoA | C27H44N7O18P3S | 879.66 | 19774-86-8 (CAS)[2] |
| Acetoacetyl-CoA | C25H40N7O18P3S | 851.61 | 92153[9] |
| HMG-CoA | C27H44N7O20P3S | 911.66 | 445127[10] |
Table 2: Typical Performance of Analytical Methods for Short-Chain Acyl-CoAs
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | ~100 pmol | 10-100 pmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~500 pmol | 50-500 pmol |
| Linearity (R²) | >0.99 | >0.98 | Variable |
| Precision (%RSD) | <15% | <20% | <25% |
| Specificity | High | Moderate | High (Enzyme Dependent) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
The quantification of short-chain acyl-CoA thioesters is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11][12]
Representative LC-MS/MS Protocol for Short-Chain Acyl-CoA Analysis
This protocol is a representative method for the simultaneous quantification of this compound and similar metabolites in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solution consisting of 90% acetonitrile/10% water with 0.1% formic acid and an appropriate internal standard (e.g., [¹³C₃]-Carnitine).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-80% B
-
8-9 min: 80-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-2% B
-
10.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
This compound: To be determined empirically based on the fragmentation pattern. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
3-Oxohexanoyl-CoA: To be determined empirically.
-
Acetoacetyl-CoA: m/z 852.2 > 345.1
-
HMG-CoA: m/z 912.2 > 405.1
-
-
Collision Energy: Optimized for each specific analyte.
Metabolic Pathways and Relationships
The following diagrams illustrate the metabolic pathways in which these metabolites are involved and their interconnections.
Caption: Interconnected metabolic pathways of key acyl-CoA molecules.
The diagram above illustrates the central role of Acetyl-CoA and its derivatives in major metabolic processes. This compound is shown in the context of general fatty acid metabolism, highlighting its structural similarity to intermediates of beta-oxidation.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for acyl-CoA analysis.
This workflow outlines the key steps involved from sample collection to data analysis in a typical LC-MS/MS-based metabolomics experiment for acyl-CoA quantification.
Conclusion
This compound and its related metabolites, 3-Oxohexanoyl-CoA, Acetoacetyl-CoA, and HMG-CoA, are pivotal molecules in cellular metabolism. Understanding their distinct and overlapping roles is crucial for elucidating the regulation of energy homeostasis and biosynthetic pathways. LC-MS/MS provides the most robust platform for the sensitive and specific quantification of these low-abundance thioesters, enabling detailed investigations into their dynamics in health and disease. The provided protocols and pathway diagrams serve as a foundational resource for researchers designing experiments to explore the function of these important metabolic intermediates.
References
- 1. CHEBI:20052 [ebi.ac.uk]
- 2. P. aeruginosa Metabolome Database: 3-Oxohexanoyl-CoA (PAMDB000539) [pseudomonas.umaryland.edu]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. (S)-3-hydroxyhexanoyl-CoA | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CHOLESTEROL BIOSYNTHESIS [uh.edu]
- 7. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shutterstock.com [shutterstock.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxy-5-oxohexanoyl-CoA and Acetoacetyl-CoA in Ketogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of 3-Hydroxy-5-oxohexanoyl-CoA and acetoacetyl-CoA in the metabolic pathway of ketogenesis. The information presented is based on established biochemical knowledge and experimental data.
Executive Summary
Acetoacetyl-CoA is a well-established and central intermediate in the metabolic pathway of ketogenesis, the process by which ketone bodies are produced from fatty acids. In contrast, this compound is not a recognized intermediate in this pathway. While this compound is a known metabolite, primarily identified in mice and E. coli, there is no scientific evidence to suggest its involvement in ketogenesis. Therefore, this guide will focus on the established role of acetoacetyl-CoA in ketogenesis and the current understanding of this compound's distinct metabolic context, highlighting the clear distinction between these two molecules.
Acetoacetyl-CoA: A Cornerstone of Ketogenesis
Ketogenesis primarily occurs in the mitochondria of liver cells and is a critical metabolic process during periods of fasting, prolonged exercise, or low carbohydrate intake. Acetoacetyl-CoA is the direct precursor to the ketone body acetoacetate (B1235776).
The formation of acetoacetyl-CoA is the initial committed step in ketogenesis, occurring via the condensation of two acetyl-CoA molecules. This reaction is catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase). Subsequently, acetoacetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase. Finally, HMG-CoA lyase cleaves HMG-CoA to produce acetoacetate and acetyl-CoA. Acetoacetate can then be reduced to another ketone body, D-β-hydroxybutyrate, or spontaneously decarboxylate to form acetone.
Quantitative Data on Key Ketogenic Enzymes
The following table summarizes the kinetic parameters of the primary enzymes involved in the synthesis and utilization of acetoacetyl-CoA in ketogenesis.
| Enzyme | Substrate(s) | Product(s) | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |
| Thiolase (ACAT1) | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA | Acetyl-CoA: 0.2-0.6 mM | - | [1] |
| Acetoacetyl-CoA + CoA | 2 Acetyl-CoA | Acetoacetyl-CoA: 11 µM | - | [2] | |
| HMG-CoA Synthase | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA + CoA | Acetoacetyl-CoA: ~4 µM | - | [3] |
| HMG-CoA Lyase | HMG-CoA | Acetoacetate + Acetyl-CoA | HMG-CoA: ~2-10 µM | - | [4] |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, ion concentration).
This compound: Not a Participant in Ketogenesis
A thorough review of scientific literature and metabolic databases reveals no direct role for this compound in the ketogenesis pathway. While it is a recognized chemical entity and has been identified as a metabolite in some organisms, its metabolic context appears to be distinct from ketone body formation. It is classified as an oxo- and hydroxy fatty acyl-CoA.
Due to the lack of its involvement in ketogenesis, there is no comparative experimental data available to directly contrast its "performance" with acetoacetyl-CoA within this pathway. The focus for researchers in ketogenesis should remain on the well-established intermediates.
Experimental Protocols
Detailed methodologies for the key enzymes in the acetoacetyl-CoA pathway are provided below.
Thiolase Activity Assay
This assay measures the rate of acetoacetyl-CoA cleavage by thiolase.
Principle: The cleavage of acetoacetyl-CoA in the presence of Coenzyme A produces two molecules of acetyl-CoA. The reaction can be monitored by coupling the consumption of NADH in a subsequent reaction catalyzed by β-hydroxyacyl-CoA dehydrogenase.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM MgCl₂ and 1 mM DTT.
-
Acetoacetyl-CoA solution (10 mM)
-
Coenzyme A solution (10 mM)
-
NADH solution (10 mM)
-
β-hydroxyacyl-CoA dehydrogenase (in assay buffer)
-
Enzyme sample (purified or cell lysate)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and β-hydroxyacyl-CoA dehydrogenase in a cuvette.
-
Add the enzyme sample to the cuvette and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding acetoacetyl-CoA and Coenzyme A.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
HMG-CoA Synthase Activity Assay
This assay measures the formation of HMG-CoA from acetoacetyl-CoA and acetyl-CoA.
Principle: The rate of HMG-CoA formation is determined by monitoring the disappearance of acetoacetyl-CoA, which has a characteristic absorbance at 303 nm due to its enolate form in the presence of Mg²⁺.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂.
-
Acetoacetyl-CoA solution (1 mM)
-
Acetyl-CoA solution (1 mM)
-
Enzyme sample
Procedure:
-
Add assay buffer, acetoacetyl-CoA, and the enzyme sample to a cuvette.
-
Incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding acetyl-CoA.
-
Monitor the decrease in absorbance at 303 nm over time.
-
Calculate the enzyme activity based on the rate of decrease in absorbance (the molar extinction coefficient of the Mg²⁺-acetoacetyl-CoA complex at 303 nm is approximately 14,000 M⁻¹cm⁻¹).
HMG-CoA Lyase Activity Assay
This assay measures the cleavage of HMG-CoA to acetoacetate and acetyl-CoA.
Principle: The reaction is monitored by coupling the production of acetoacetate to the oxidation of NADH in a reaction catalyzed by 3-hydroxybutyrate (B1226725) dehydrogenase.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 4 mM MgCl₂.
-
HMG-CoA solution (10 mM)
-
NADH solution (10 mM)
-
3-hydroxybutyrate dehydrogenase (in assay buffer)
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and 3-hydroxybutyrate dehydrogenase.
-
Add the enzyme sample and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity from the rate of NADH oxidation.
Visualizing the Ketogenesis Pathway
The following diagrams illustrate the central role of acetoacetyl-CoA in the ketogenesis pathway.
Caption: The established metabolic pathway of ketogenesis, highlighting the central role of Acetoacetyl-CoA.
Caption: A generalized workflow for the Thiolase activity assay.
Conclusion
The comparison between this compound and acetoacetyl-CoA in the context of ketogenesis is definitive: acetoacetyl-CoA is a key, indispensable intermediate, while this compound has no known role in this pathway. For researchers and professionals in drug development focusing on metabolic disorders related to ketogenesis, the critical targets for investigation and modulation remain the enzymes and intermediates of the established ketogenic pathway, with acetoacetyl-CoA at its core. Future research on this compound may elucidate its metabolic function, but current evidence does not support its involvement in ketone body production.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
Functional Comparison of 3-Hydroxy-5-oxohexanoyl-CoA Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of metabolic intermediates is critical for designing effective therapeutic strategies. This guide provides an objective comparison of 3-Hydroxy-5-oxohexanoyl-CoA analogs, focusing on their interaction with L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in fatty acid metabolism. The comparative data is supported by detailed experimental protocols and visualizations to facilitate comprehension and replication.
While direct comparative studies on a wide range of synthetic this compound analogs are limited, a robust understanding of their potential function can be extrapolated from the substrate specificity of the primary enzyme responsible for their metabolism, L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a critical step in the mitochondrial beta-oxidation pathway. The efficiency of this reaction is highly dependent on the acyl chain length of the substrate.
This guide focuses on comparing the kinetic parameters of HADH with various straight-chain 3-hydroxyacyl-CoA substrates, which serve as structural analogs to this compound, to infer their relative functional performance.
Data Presentation: Kinetic Parameters of L-3-hydroxyacyl-CoA Dehydrogenase
The following table summarizes the kinetic parameters (Km and Vmax) of purified pig heart L-3-hydroxyacyl-CoA dehydrogenase for 3-hydroxyacyl-CoA substrates with varying chain lengths. This data provides a quantitative comparison of how analogs with different carbon chains are processed by the enzyme. The enzyme exhibits the highest activity with medium-chain substrates.
| Substrate (3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 28.6 | 115 |
| 3-Hydroxyhexanoyl-CoA | C6 | 7.7 | 143 |
| 3-Hydroxyoctanoyl-CoA | C8 | 3.8 | 154 |
| 3-Hydroxydecanoyl-CoA | C10 | 2.9 | 167 |
| 3-Hydroxydodecanoyl-CoA | C12 | 3.1 | 133 |
| 3-Hydroxypalmitoyl-CoA | C16 | 3.3 | 83 |
Data sourced from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.
Experimental Protocols
A detailed methodology for determining the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase is provided below, based on a coupled assay system.
Assay of L-3-hydroxyacyl-CoA Dehydrogenase Activity
This method allows for the measurement of HADH activity with substrates of various chain lengths at a physiological pH. It utilizes a coupled reaction where the 3-ketoacyl-CoA product of the HADH reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). This makes the overall reaction irreversible and prevents product inhibition.
Materials:
-
Enzyme: Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Coupling Enzyme: 3-ketoacyl-CoA thiolase
-
Substrates: 3-Hydroxyacyl-CoA analogs (e.g., 3-hydroxybutyryl-CoA, 3-hydroxyhexanoyl-CoA, etc.)
-
Cofactor: NAD+
-
Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Other Reagents: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Coenzyme A (CoASH)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
0.5 mM NAD+
-
50 µM CoASH
-
100 µM DTNB
-
A suitable amount of 3-ketoacyl-CoA thiolase
-
-
Enzyme Addition: Add a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the 3-hydroxyacyl-CoA substrate of interest.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm. The formation of the yellow dianion of 5-thio-2-nitrobenzoic acid, resulting from the reaction of the newly formed thiol group of CoASH with DTNB, is measured.
-
Calculation of Enzyme Activity: The rate of the reaction is calculated from the molar extinction coefficient of the 5-thio-2-nitrobenzoate dianion (13,600 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overview of the mitochondrial fatty acid beta-oxidation pathway.
Caption: Workflow of the coupled enzyme assay for HADH activity.
A Researcher's Guide to the Cross-Validation of 3-Hydroxy-5-oxohexanoyl-CoA Measurement Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-CoA thioesters like 3-Hydroxy-5-oxohexanoyl-CoA is pivotal for deciphering cellular metabolism in both health and disease. This guide offers an objective comparison of prevalent analytical methods for measuring this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The quantification of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the experiment, such as sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of three common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection, and Enzymatic Assays.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1–10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5–50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Note: The quantitative data presented is based on studies of structurally similar 3-hydroxy-acyl-CoAs and serves as a representative comparison. Actual performance may vary depending on the specific experimental conditions and instrumentation.[1] |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate a typical experimental workflow and the metabolic context of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction) [1]
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography [1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The CoA portion is known to produce a characteristic neutral loss of 507 amu and a daughter ion at m/z 428.[2][3]
-
Collision Energy: Optimized for the specific analyte.
Method 2: HPLC-UV/Fluorescence
This method requires derivatization of the thiol group for fluorescence detection, offering a more accessible but less sensitive alternative to LC-MS/MS.
1. Derivatization [1]
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths.
Method 3: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.
1. Reaction Setup
-
Prepare a reaction mixture containing a suitable buffer, NAD+, and a specific 3-hydroxyacyl-CoA dehydrogenase.
-
Add the sample containing this compound to initiate the reaction.
2. Detection
-
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[1] The rate of NADH production is proportional to the concentration of this compound in the sample.
This guide provides a foundational understanding of the methods available for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific research question, available instrumentation, and the desired level of sensitivity and specificity.
References
Comparative Analysis of 3-Hydroxy-5-oxohexanoyl-CoA: A Hypothetical Metabolic Perspective Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is an intriguing, yet sparsely characterized, metabolite. It has been identified in metabolomic studies of Mus musculus (mouse) and the bacterium Escherichia coli.[1][2] Its chemical structure, featuring both a hydroxyl and a ketone group on the acyl chain, suggests its potential involvement in fatty acid metabolism or related pathways. This guide provides a comparative analysis of the hypothetical metabolic roles of this compound in mammals, bacteria, and yeast, based on our understanding of analogous metabolic pathways. We present potential enzymatic transformations, propose a detailed experimental workflow for its quantification, and offer visualizations of its hypothetical metabolic context.
Hypothetical Metabolic Pathways Involving this compound
While the precise metabolic pathway of this compound is not definitively established, its structure strongly suggests it could be an intermediate in a modified fatty acid beta-oxidation pathway or a related catabolic process. Below, we propose a hypothetical pathway and discuss its potential variations across different species.
Diagram of the Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway for this compound.
Comparative Insights Across Species
| Feature | Mammals (e.g., Mus musculus) | Bacteria (e.g., Escherichia coli) | Yeast (e.g., Saccharomyces cerevisiae) |
| Metabolic Context | Likely a minor intermediate in fatty acid beta-oxidation or amino acid catabolism within the mitochondria. | Could be an intermediate in the degradation of specific fatty acids or other carbon sources, potentially as part of alternative metabolic routes. | While not explicitly identified, its formation could be possible through promiscuous enzyme activities related to fatty acid metabolism. |
| Key Enzymes (Hypothetical) | Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase. These enzymes are well-characterized in mammals for their role in fatty acid oxidation. | Possesses a wide array of hydratases and dehydrogenases with potentially broader substrate specificities, which might act on this molecule. | Homologous enzymes to the mammalian counterparts exist, but their specificity for a 5-oxo substrate is unknown. |
| Regulation | Tightly regulated by the energy status of the cell (e.g., NAD+/NADH ratio, hormonal control via insulin/glucagon). | Primarily regulated by the availability of substrates and through genetic regulation of enzyme expression (e.g., operons). | Regulated by carbon source availability and cellular energy levels, with key enzymes like acetyl-CoA carboxylase being major regulatory points. |
| Potential Significance | Could be a biomarker for specific metabolic dysregulations or enzymatic deficiencies. | May be part of a specialized catabolic pathway for utilizing specific environmental carbon sources. | Unlikely to be a major metabolite under standard laboratory conditions but could potentially accumulate in engineered strains. |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of other 3-hydroxyacyl-CoAs and provides a robust framework for the sensitive and specific quantification of this compound in biological samples.[3]
1. Sample Preparation (from cell culture or tissue)
-
Extraction: Homogenize cell pellets or powdered tissue in a cold extraction buffer (e.g., 80% methanol).
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
2. Liquid Chromatography (LC)
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 10 minutes) to elute the analyte.
-
Flow Rate: A typical flow rate would be 0.3 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 896.17).
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragment corresponds to the pantetheine-adenosine diphosphate (B83284) moiety. The exact fragmentation pattern would need to be determined using a purified standard.
-
-
Optimization: Optimize collision energy and other MS parameters to achieve maximum sensitivity for the specific MRM transition.
Diagram of the Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion and Future Directions
The study of this compound is still in its infancy. While its definitive metabolic role remains to be elucidated, its structure provides compelling clues for its involvement in fatty acid metabolism. The comparative framework and experimental protocols outlined in this guide offer a starting point for researchers to investigate this metabolite further. Future research should focus on:
-
Enzyme Characterization: Identifying and characterizing the specific enzymes that produce and consume this compound in different species.
-
Quantitative Metabolomics: Performing targeted quantitative studies to determine the intracellular concentrations of this metabolite under various physiological and pathological conditions.
-
Isotope Tracing Studies: Utilizing stable isotope-labeled precursors to definitively map the metabolic flux through pathways involving this compound.
By addressing these questions, the scientific community can gain a deeper understanding of the role of this and other novel metabolites in the intricate network of cellular metabolism.
References
Comparative Guide to the Confirmation of 3-Hydroxy-5-oxohexanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the robust identification and quantification of 3-Hydroxy-5-oxohexanoyl-CoA, a key intermediate in fatty acid and ketone body metabolism. The selection of an appropriate analytical technique is critical for accurate biological investigation and therapeutic development. Herein, we compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/Fluorescence), and Enzymatic Assays, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The accurate measurement of acyl-CoA thioesters, such as this compound, is essential for understanding cellular metabolism in both health and disease.[1] While various methods have been developed, LC-MS/MS is now widely recognized as the most sensitive and specific approach.[1]
Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of the three primary methods for the analysis of 3-hydroxyacyl-CoAs. Data presented is a synthesis from studies on similar short- to medium-chain 3-hydroxyacyl-CoAs, as specific comparative data for this compound is not extensively published.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | ~120 pmol (with derivatization)[1] | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | ~1.3 nmol (LC/MS-based)[1] | ~100 fmol |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (RSD%) | < 5%[2] | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-elution with structurally similar compounds) | High (dependent on enzyme specificity) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific biological matrices and instrumentation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the quantification of this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]⁺) for this compound (C₂₇H₄₄N₇O₁₉P₃S, monoisotopic mass: 895.16255 Da) is m/z 896.17.
-
Quantitative Transition: Monitor the fragmentation of the precursor ion to its specific acylium ion, resulting from the neutral loss of the CoA moiety (507 Da). The predicted transition would be m/z 896.17 -> 389.1 ([M - 507 + H]⁺).
-
Qualitative Transition: A common fragment for CoA-containing molecules is the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.0 .[3][4]
-
-
Collision Energy: Optimized for the specific analyte and instrument.
Method 2: HPLC with UV/Fluorescence Detection
This method is a more accessible alternative to LC-MS/MS, though it is less sensitive and specific. For fluorescence detection, a derivatization step is required.
1. Sample Preparation
-
Follow the same SPE protocol as for LC-MS/MS.
-
For Fluorescence Detection: After evaporation, reconstitute the sample in a derivatization buffer and add a fluorescent labeling agent that reacts with the thiol group of the CoA moiety (e.g., a maleimide-based dye). Incubate to allow the reaction to complete, then quench the reaction.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of acyl-CoAs.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 259 nm.[3]
-
Fluorescence: Excitation and emission wavelengths specific to the chosen fluorescent label.
-
Method 3: Enzymatic Assay
This method relies on the specific enzymatic conversion of the target analyte, which can be coupled to a detectable reaction (e.g., change in absorbance or fluorescence).
1. Principle
The assay is based on the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydrogenase. This reaction is coupled to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm or fluorometrically.[2]
2. Assay Protocol
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer, pH 7.3.
-
NAD⁺ solution.
-
Biological sample extract.
-
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm or the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
-
Quantify the concentration of this compound by comparing the reaction rate to a standard curve generated with a known concentration of a similar 3-hydroxyacyl-CoA standard.
Visualizations
Metabolic Pathway
The following diagram illustrates the involvement of this compound as an intermediate in the beta-oxidation of fatty acids and its link to ketone body metabolism.
Caption: Role of this compound in fatty acid metabolism.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
References
Comparative Analysis of 3-Hydroxy-5-oxohexanoyl-CoA Studies in Metabolomics
A detailed examination of current literature and publicly available metabolomics data reveals insights into the detection and context of 3-Hydroxy-5-oxohexanoyl-CoA, a fatty acid intermediate. This guide provides a comparative overview of the available data, focusing on experimental methodologies and quantitative findings to support researchers, scientists, and drug development professionals in their understanding of this molecule.
While dedicated studies focusing solely on this compound are scarce, its presence has been documented in broader metabolomics screens, offering a window into its biological relevance. This comparison centers on data from two key studies available on the Metabolomics Workbench, a public repository for metabolomics data. The studies, identified by the IDs ST003768 and ST000142, have reported the detection of this metabolite in distinct biological contexts.
Quantitative Data Summary
The following table summarizes the detection of this compound in the aforementioned studies. It is important to note that obtaining specific quantitative values from the raw data of these studies requires further bioinformatic processing and is not publicly presented in a readily comparable format. The data indicates the presence of the metabolite, which is the first step in understanding its potential roles.
| Study ID | Project Title | Sample Type | Analytical Method |
| ST003768 | The Chromosome-Scale Assembly and Multi-Omics Analysis Reveal Adaptive Evolution and Nitrogen Utilization Mechanisms in Edible Grass | Leaf and Roots of Edible Grass | LC-MS |
| ST000142 | H1299 13C-labeled Cell Study | H1299 Lung Cancer Cells | LC-MS |
Experimental Methodologies
A critical aspect of comparing metabolomics studies is understanding the experimental protocols employed, as these can significantly influence the results. Below are the detailed methodologies as described in the available study information.
Study ST003768: Metabolomics of Edible Grass
-
Objective: To perform a multi-omics analysis to understand adaptive evolution and nitrogen utilization in edible grass.
-
Sample Preparation: Detailed sample preparation protocols for the leaf and root tissues of the edible grass were not provided in the publicly accessible information. Generally, such protocols involve quenching of metabolic activity, extraction of metabolites using a solvent system (e.g., methanol/water), and centrifugation to remove cellular debris.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The specific LC column, mobile phases, gradient, and mass spectrometer parameters used for the analysis were not detailed in the available study description. Untargeted metabolomics workflows typically utilize high-resolution mass spectrometry to detect a wide range of metabolites.
Study ST000142: Metabolomics of H1299 Lung Cancer Cells
-
Objective: To investigate the metabolism of H1299 lung cancer cells using 13C-labeled substrates.
-
Cell Culture and Isotope Labeling: H1299 cells were cultured under standard conditions and then incubated with a 13C-labeled metabolic tracer. This allows for the tracking of carbon atoms through metabolic pathways.
-
Metabolite Extraction: The protocol for extracting intracellular metabolites would typically involve rapid quenching of metabolism (e.g., with cold methanol), followed by cell lysis and extraction of the polar and non-polar metabolite fractions.
-
LC-MS Analysis: Specific details of the LC-MS methodology were not available in the summary information. Such studies often employ reversed-phase or HILIC chromatography coupled to a high-resolution mass spectrometer to separate and detect a wide range of metabolites.
Metabolic Pathway Context
This compound is an intermediate in fatty acid metabolism, specifically related to the β-oxidation of fatty acids. Its structure suggests it is derived from a six-carbon fatty acid. The presence of both a hydroxyl and an oxo group indicates its position within a metabolic cascade.
Below is a conceptual workflow for the identification of this compound in a typical metabolomics study.
Figure 1. General workflow for the identification of this compound in metabolomics.
Concluding Remarks
The available data on this compound is currently limited to its detection in large-scale metabolomics studies. While these studies provide valuable initial evidence of its presence in both plant and human cancer cell systems, a comprehensive understanding of its physiological roles requires further targeted research. Future studies should aim to quantify its absolute concentration in different biological states, identify the specific enzymes responsible for its synthesis and degradation, and elucidate the metabolic pathways in which it participates. The development of analytical standards and dedicated stable isotope tracers for this compound will be crucial for advancing research in this area.
Comparative Analysis of 3-Hydroxy-5-oxohexanoyl-CoA Analogs in Modulating Fatty Acid Metabolism
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of structural analogs of 3-Hydroxy-5-oxohexanoyl-CoA and their impact on fatty acid metabolism has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding structure-activity relationships in this class of molecules. This guide summarizes quantitative data, details experimental protocols for key enzymatic assays, and provides visual representations of relevant metabolic pathways.
This compound is an intermediate in fatty acid metabolism, and its analogs are of significant interest for their potential to modulate the activity of enzymes in the β-oxidation pathway. Understanding how structural modifications affect their biological activity is crucial for the development of new therapeutic agents targeting metabolic disorders.
Quantitative Comparison of Analog Activity
The biological activity of this compound and its analogs is primarily assessed through their interaction with enzymes of the fatty acid β-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase and thiolase. The following table summarizes the kinetic parameters of these enzymes with various acyl-CoA substrates, providing a baseline for comparing the activity of potential analogs.
| Substrate/Analog | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA | 3-Ketoacyl-CoA Thiolase (Pig Heart) | - | - | [1] |
| 3-Hydroxybutyryl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | - | - | [2] |
| 3-Hydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | 4.5 | 167 | [2] |
| 3-Hydroxydodecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | 4.0 | 154 | [2] |
| 3-Hydroxytetradecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | 4.2 | 135 | [2] |
| 3-Hydroxyhexadecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | 4.8 | 118 | [2] |
| Acetyl-CoA (as inhibitor) | 3-Ketoacyl-CoA Thiolase (Pig Heart) | Ki = 3.9 (competitive with CoASH) | - | [1] |
| Decanoyl-CoA (as inhibitor) | 3-Ketoacyl-CoA Thiolase (Pig Heart) | - | Significant inhibition | [1] |
Experimental Protocols
A key experiment for evaluating the activity of this compound analogs is the measurement of L-3-hydroxyacyl-CoA dehydrogenase activity.
Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This method allows for the determination of enzyme activity with various chain-length 3-hydroxyacyl-CoA substrates at physiological pH.[2]
Principle:
The assay is based on a coupled enzyme system. First, L-3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxyacyl-CoA substrate to the corresponding 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The 3-ketoacyl-CoA product is then cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH), which makes the reaction irreversible and prevents product inhibition. The rate of NADH formation is monitored spectrophotometrically at 340 nm.
Reagents:
-
1 M Tris-HCl buffer, pH 7.3
-
100 mM NAD+ solution
-
10 mM Coenzyme A (CoASH) solution
-
Bovine Serum Albumin (BSA)
-
3-ketoacyl-CoA thiolase (from pig heart)
-
L-3-hydroxyacyl-CoA dehydrogenase (enzyme to be assayed)
-
Various L-3-hydroxyacyl-CoA substrates
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, CoASH, and BSA.
-
Add the 3-ketoacyl-CoA thiolase to the reaction mixture.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
After a stable baseline is achieved, add the L-3-hydroxyacyl-CoA dehydrogenase to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
Kinetic Parameter Calculation:
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[3]
Signaling Pathways and Experimental Workflows
The metabolism of this compound and its analogs occurs within the broader context of fatty acid β-oxidation. The following diagrams illustrate this pathway and a typical experimental workflow for assessing analog activity.
References
- 1. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
Comparative Analysis of 3-Hydroxy-5-oxohexanoyl-CoA Detection in Independent Metabolomic Studies
A detailed comparison of experimental methodologies and quantitative findings for the metabolite 3-Hydroxy-5-oxohexanoyl-CoA, as reported in two independent studies, reveals variations in detection and abundance related to the biological systems and analytical techniques employed. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the independent replication and analysis of this compound.
The two studies under comparison are:
-
ST003768: Titled "The Chromosome-Scale Assembly and Multi-Omics Analysis Reveal Adaptive Evolution and Nitrogen Utilization Mechanisms in Edible Grass," this study investigates the metabolic responses of edible grass to varying nitrogen availability.
-
ST000142: Titled "H1299 13C-labeled Cell Study," this research focuses on the metabolic pathways in human non-small cell lung carcinoma cells using stable isotope labeling.
Quantitative Data Summary
The following table summarizes the quantitative findings for this compound in the two studies. The data is presented as reported by the original investigators and has been normalized for comparison where possible.
| Study ID | Organism/Cell Line | Biological Condition | Analytical Platform | Measured Abundance (Normalized) |
| ST003768 | Edible Grass (Leaf and Root) | High vs. Low Nitrogen | LC-MS | Data not explicitly quantified in publicly available records |
| ST000142 | H1299 (Human Lung Carcinoma) | 13C Isotope Labeling | LC-MS/MS | Reported as a detected metabolite; specific quantitative abundance not provided in summary data |
Experimental Protocol Comparison
A detailed examination of the methodologies employed in each study is crucial for understanding the context of the findings.
Study ST003768: Edible Grass Metabolomics
Sample Preparation and Extraction: The specific protocol for metabolite extraction from the edible grass (leaf and root tissues) was not detailed in the available metadata. Generally, plant metabolomics involves quenching metabolism, followed by homogenization and extraction using a solvent system such as methanol, chloroform, and water to separate polar and nonpolar metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): The study utilized an LC-MS platform for untargeted metabolomics analysis. The exact column, mobile phases, gradient, and mass spectrometer parameters were not specified in the high-level study description.
Study ST000142: H1299 13C-labeled Cell Study
Cell Culture and Isotope Labeling: H1299 cells were cultured under standard conditions. For stable isotope tracing, the cells were incubated in a medium containing 13C-labeled glucose and amino acids. This allows for the tracking of carbon atoms as they are incorporated into various metabolites, providing insights into active metabolic pathways.
Metabolite Extraction: The protocol for extracting metabolites from the H1299 cells likely involved rapid quenching of metabolic activity, followed by cell lysis and extraction with a solvent mixture (e.g., methanol/acetonitrile/water) to precipitate proteins and extract small molecule metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This study employed a more targeted approach using LC-MS/MS. This technique provides higher sensitivity and specificity for the detection and quantification of specific metabolites. The experimental details, including the type of liquid chromatography, the mass spectrometer settings, and the specific transitions monitored for this compound, were not available in the summary information.
Signaling Pathways and Experimental Workflows
To visualize the context of these studies, the following diagrams illustrate a potential metabolic pathway involving this compound and a generalized workflow for metabolomics studies.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Hydroxy-5-oxohexanoyl-CoA
Immediate Safety and Handling Precautions
Before beginning any procedure that involves 3-Hydroxy-5-oxohexanoyl-CoA, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Based on data for similar chemical compounds, the following precautions should be observed.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the recommended PPE when handling CoA esters like this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. A face shield may be required for splash hazards. | Protects eyes from accidental splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvents or reagents being used. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, a chemically resistant apron is recommended. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. If aerosols may be generated, use a NIOSH-approved respirator. | Prevents inhalation of the substance, particularly if it is in a powdered or aerosolized form. |
Engineering Controls:
Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the event of an emergency.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its deactivation and disposal.
Experimental Protocol: Decontamination and Disposal
-
Decontamination of Solutions:
-
Aqueous solutions containing this compound should be treated as chemical waste.
-
For dilute solutions, consider treatment with a 10% bleach solution to hydrolyze the thioester bond, followed by neutralization. The feasibility of this approach should be confirmed by a qualified chemist or safety officer.
-
For concentrated solutions, direct disposal as chemical waste without pretreatment is the recommended course of action.
-
-
Waste Segregation:
-
Solid Waste: Any solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound waste") and any other components in the waste stream.
-
Include hazard symbols as appropriate (e.g., "Caution: Chemical Waste").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials, pending pickup by a certified hazardous waste disposal service.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Essential Safety and Operational Guide for Handling 3-Hydroxy-5-oxohexanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxy-5-oxohexanoyl-CoA is currently available. The following guidance is based on best practices for handling novel biochemicals with unknown hazards and data for structurally related compounds such as acyl-CoA esters and beta-hydroxy acids. Researchers must conduct a thorough risk assessment before handling this compound.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
I. Hazard Assessment and Mitigation
Given the absence of specific toxicity data, this compound should be treated as a potentially hazardous substance. Acyl-CoA esters are known to be chemically reactive intermediates that can potentially form adducts with proteins.[1] Therefore, minimizing direct contact and inhalation is crucial.
Assumed Risks:
-
May cause skin and eye irritation upon direct contact.
-
Potential for respiratory irritation if inhaled as an aerosol.
-
Unknown systemic effects if ingested or absorbed.
The core principle for handling this compound is ALARA (As Low As Reasonably Achievable) exposure.
II. Personal Protective Equipment (PPE)
A comprehensive hazard assessment should guide the selection of PPE.[2][3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended if there is a splash hazard. | Protects against accidental splashes and aerosols.[4] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[4][5] Thin disposable gloves should be changed immediately upon suspected contamination. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if aerosols may be generated. | To prevent inhalation of the compound. |
III. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure.[5] If a fume hood is unavailable, use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
IV. Disposal Plan
As this compound is a biochemical, it is not expected to be a hazardous waste unless mixed with hazardous solvents. However, all waste should be managed responsibly.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a labeled, sealed container. Dispose of as non-hazardous chemical waste according to your institution's guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled waste container. Autoclaving may be an option for decontamination before disposal with regular lab waste, pending institutional policies. |
| Aqueous Solutions | Neutralize if necessary. Depending on the concentration and local regulations, small quantities may be permissible for drain disposal with copious amounts of water. Consult your institution's environmental health and safety office. |
| Organic Solvent Solutions | Dispose of as hazardous chemical waste in an appropriate, labeled solvent waste container. |
It is imperative to consult and adhere to your institution's and local regulations for chemical waste disposal.[6][7]
V. Emergency Procedures
In the event of an accidental exposure, immediate action is required.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team. |
Visual Summaries
References
- 1. researchgate.net [researchgate.net]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. twu.edu [twu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Medical Waste Disposal - Hazards of biomedical waste [wenaturalists.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
